CDK7-IN-20
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H26N6O3 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[5-[5-[[(2S)-2-hydroxy-2-phenylethyl]amino]-3-pyridinyl]-1H-indazol-3-yl]-4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C30H26N6O3/c1-2-28(38)33-23-11-8-20(9-12-23)30(39)34-29-25-15-21(10-13-26(25)35-36-29)22-14-24(17-31-16-22)32-18-27(37)19-6-4-3-5-7-19/h2-17,27,32,37H,1,18H2,(H,33,38)(H2,34,35,36,39)/t27-/m1/s1 |
InChI Key |
VSTRBHWJZOVRDC-HHHXNRCGSA-N |
Isomeric SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)C4=CC(=CN=C4)NC[C@H](C5=CC=CC=C5)O |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)C4=CC(=CN=C4)NCC(C5=CC=CC=C5)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Action of CDK7-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. CDK7-IN-8 is identified as a potent and selective inhibitor of CDK7. This technical guide provides an in-depth exploration of the mechanism of action of CDK7 inhibitors, using data from well-characterized compounds to extrapolate the expected behavior of CDK7-IN-20. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development.
Introduction to CDK7 and its Inhibition
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a central role in two fundamental cellular processes: cell cycle progression and gene transcription.[1] As a component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are critical for navigating cell cycle checkpoints.[2][3] Furthermore, CDK7 is an integral part of the general transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the initiation and elongation phases of transcription.[3][4]
Given the frequent dysregulation of CDK activity in human cancers, CDK7's dual function makes it an attractive target for therapeutic intervention. Inhibition of CDK7 disrupts both cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells. CDK7-IN-8 is a potent and selective inhibitor of CDK7 with a reported IC50 of 54.29 nM. This guide will delve into the mechanistic details of CDK7 inhibition, drawing upon data from extensively studied inhibitors to provide a comprehensive overview relevant to this compound.
Quantitative Data on CDK7 Inhibitors
The following tables summarize the in vitro efficacy of several well-characterized CDK7 inhibitors across various cancer cell lines and their biochemical potencies. This data serves as a benchmark for evaluating novel inhibitors like this compound.
Table 1: In Vitro Efficacy of CDK7 Inhibitors Across Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Assay Duration |
| CDK7-IN-8 | - | - | 54.29 | - |
| THZ1 | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08 | Not Specified |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7 | Not Specified | |
| MEC1 | Chronic Lymphocytic Leukemia | 45 | Not Specified | |
| MEC2 | Chronic Lymphocytic Leukemia | 30 | Not Specified | |
| Panel of 13 breast cancer cell lines | Breast Cancer | 80 - 300 | 2 days | |
| YKL-5-124 | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~30 (cellular target engagement) | 6 hours |
| BS-181 | KHOS | Osteosarcoma | 1750 | 6 days |
| U2OS | Osteosarcoma | 2320 | 6 days | |
| LDC4297 | Pancreatic Ductal Adenocarcinoma cell lines | Pancreatic Cancer | Varies by cell line | - |
Data compiled from multiple sources.
Table 2: Biochemical Potency and Selectivity of CDK7 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Mechanism of Action |
| CDK7-IN-8 | CDK7 | 54.29 | Reversible, Non-covalent |
| YKL-5-124 | CDK7 | 9.7 | Covalent |
| THZ1 | CDK7 | 3.2 | Covalent |
| BS-181 | CDK7 | 21 | Reversible |
| CT7001 | CDK7 | 40 | Reversible |
| LGR6768 | CDK7 | 20 | Not Specified |
Data compiled from multiple sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CDK7 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is for determining the IC50 value of a CDK7 inhibitor using a luminescence-based ADP detection method.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II)
-
CDK7 inhibitor (e.g., this compound)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the CDK7 inhibitor in the kinase assay buffer. A typical concentration range is 1 nM to 10 µM.
-
Enzyme Preparation: Dilute the CDK7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Mixture: Prepare a solution containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be near the Km value for CDK7.
-
Kinase Reaction:
-
Add 5 µL of the diluted CDK7 inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 5 µL of the diluted CDK7 enzyme to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP, which generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (CCK-8 Assay)
This protocol measures the effect of a CDK7 inhibitor on cell proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
CDK7 inhibitor
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the CDK7 inhibitor in complete culture medium. Replace the medium in the wells with the medium containing the inhibitor at various concentrations. Include a vehicle control. Incubate for 48 or 72 hours.
-
Cell Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Phosphorylated RNAPII and CDKs
This protocol assesses the functional consequence of CDK7 inhibition on its downstream targets.
Materials:
-
Cancer cell lines
-
CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5, anti-phospho-CDK1 T161, anti-phospho-CDK2 T160, and total protein controls)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the CDK7 inhibitor at various concentrations and time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.
-
Detection and Analysis: Detect the signal using chemiluminescence and quantify band intensities to determine the change in phosphorylation levels.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle after CDK7 inhibitor treatment.
Materials:
-
Cancer cell lines
-
CDK7 inhibitor
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation: Treat cells with the CDK7 inhibitor. Harvest cells, wash with PBS, and fix in cold 70% ethanol at -20°C.
-
Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Dual Role of CDK7 Inhibition: An In-depth Technical Guide to the Biological Activity of CDK7-IN-20 and Related Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive, publicly available data specifically for "CDK7-IN-20" is limited. This guide will utilize available information on the structurally related and similarly named compound, CDK7-IN-8 , along with other well-characterized CDK7 inhibitors, to provide a thorough technical overview of the biological activity and methodologies relevant to this class of molecules. The principles and protocols described are broadly applicable to the preclinical evaluation of novel CDK7 inhibitors.
Executive Summary
Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal therapeutic target in oncology due to its dual regulatory functions in two fundamental cellular processes: transcription and cell cycle progression. As a core component of the transcription factor IIH (TFIIH) complex and the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 represents a critical node in the control of cell proliferation and survival.[1][2] This technical guide provides a comprehensive overview of the biological activity of CDK7 inhibitors, with a focus on providing detailed experimental protocols and quantitative data to aid in their preclinical evaluation.
The Dual Functionality of CDK7
CDK7 is a serine/threonine kinase that plays two distinct and critical roles within the cell, making it an attractive target for cancer therapy.[2][3]
2.1 Role in Transcription: As a subunit of the general transcription factor TFIIH, CDK7 is integral to the initiation of transcription by RNA polymerase II (Pol II).[4] It phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II at serine 5 and 7 residues, which is a crucial step for promoter clearance and the transition from transcription initiation to elongation. Inhibition of this function can lead to a global disruption of transcription, to which cancer cells with high transcriptional demands are particularly sensitive.
2.2 Role in Cell Cycle Control: CDK7 also functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which includes Cyclin H and MAT1. In this capacity, CDK7 phosphorylates and activates a cascade of other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for navigating the checkpoints of the cell cycle. By inhibiting the CAK activity of CDK7, cell cycle progression can be arrested, leading to an accumulation of cells in the G1 and G2 phases and subsequent apoptosis.
Quantitative Analysis of CDK7 Inhibitors
The potency of various CDK7 inhibitors has been characterized through in vitro kinase assays, typically reported as the half-maximal inhibitory concentration (IC50). A comparison of the IC50 values for several representative CDK7 inhibitors is presented below.
| Inhibitor | Target Kinase | IC50 (nM) | Mechanism of Action |
| CDK7-IN-8 | CDK7 | 54.29 | Reversible, Non-covalent |
| YKL-5-124 | CDK7 | 9.7 | Covalent |
| THZ1 | CDK7 | 3.2 | Covalent |
| BS-181 | CDK7 | 21 | Reversible |
| CT7001 | CDK7 | 40 | Reversible |
| SY-351 | CDK7 | >90% inhibition at 200 nM | Covalent |
| ICEC0942 | CDK7 | 40 | Reversible |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the CDK7 signaling pathway, the mechanism of its inhibition, and a typical experimental workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of CDK7 inhibitors.
5.1 In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based)
This assay quantitatively measures the enzymatic activity of CDK7 and the potency of inhibitors like CDK7-IN-8.
-
Objective: To determine the IC50 value of a CDK7 inhibitor.
-
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Peptide substrate (e.g., derived from RNA Pol II CTD)
-
CDK7-IN-8 or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of CDK7-IN-8 in kinase assay buffer. Final concentrations should span a range appropriate for IC50 determination (e.g., 1 nM to 10 µM).
-
Enzyme Preparation: Dilute the CDK7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Substrate/ATP Mixture: Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be close to its Km value for CDK7 for accurate determination of ATP-competitive inhibitor potency.
-
Kinase Reaction:
-
To each well of the assay plate, add 5 µL of the inhibitor dilution (or vehicle control).
-
Add 10 µL of the enzyme preparation.
-
Initiate the reaction by adding 10 µL of the Substrate/ATP mixture.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
-
5.2 Cell Viability Assay (MTT Assay)
This assay assesses the effect of CDK7 inhibition on the proliferation and survival of cancer cells.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a CDK7 inhibitor in a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CDK7 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CDK7 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
-
5.3 Western Blotting for Phospho-Protein Analysis
This method is used to detect changes in the phosphorylation status of CDK7 substrates, such as RNA Pol II.
-
Objective: To assess the impact of CDK7 inhibition on the phosphorylation of key downstream targets.
-
Materials:
-
Cancer cell line
-
CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-total RNA Pol II)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the CDK7 inhibitor for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
-
5.4 Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle following treatment with a CDK7 inhibitor.
-
Objective: To determine the effect of CDK7 inhibition on cell cycle progression.
-
Materials:
-
Cancer cell line
-
CDK7 inhibitor
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the CDK7 inhibitor for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in the PI staining solution.
-
Flow Cytometry: Analyze the samples using a flow cytometer, measuring the fluorescence of PI, which is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
Inhibitors of CDK7, such as CDK7-IN-8 and its counterparts, represent a promising class of anti-cancer agents due to their ability to concurrently disrupt two fundamental cellular processes essential for tumor growth and survival. The methodologies outlined in this guide provide a robust framework for the preclinical characterization of these compounds, enabling a thorough understanding of their biological activity and therapeutic potential. As research in this area progresses, the continued development and evaluation of selective and potent CDK7 inhibitors hold significant promise for advancing cancer therapy.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7 is essential for mitosis and for in vivo Cdk-activating kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Function of CDK7-IN-20
Abstract
This compound is a potent, selective, and irreversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a serine/threonine protein kinase that plays a pivotal dual role in the regulation of the cell cycle and gene transcription.[1][2] Its frequent overexpression in various cancers has made it a significant target for therapeutic intervention.[1] This document provides a comprehensive overview of the function of this compound, its mechanism of action, relevant quantitative data, detailed experimental protocols, and its potential therapeutic applications.
Introduction to CDK7 Function
Cyclin-Dependent Kinase 7 (CDK7) is a unique kinase that links two of the cell's most fundamental processes: proliferation and transcription. It executes these functions as the catalytic subunit of two distinct complexes:
-
CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex.[3][4] This complex is responsible for the activating phosphorylation of T-loops in cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which is a requisite step for their activation and subsequent cell cycle progression.
-
General Transcription Factor IIH (TFIIH): CDK7 is also an essential component of the TFIIH complex. Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). This phosphorylation is critical for the initiation and elongation phases of transcription.
Given this dual role, inhibiting CDK7 offers a powerful strategy to simultaneously halt cell cycle progression and suppress the transcription of oncogenes, making it an attractive target in oncology.
This compound: Mechanism of Action
This compound is a potent and highly selective covalent inhibitor of CDK7. As an irreversible inhibitor, it forms a stable covalent bond with its target, leading to a sustained blockade of its kinase activity. By inhibiting CDK7, this compound disrupts both of its primary functions:
-
Inhibition of Cell Cycle Progression: By preventing the CDK7-mediated activation of cell cycle CDKs, this compound induces cell cycle arrest, primarily at the G1/S and G2/M transitions. This prevents cancer cells from progressing through the division cycle.
-
Inhibition of Transcription: this compound blocks the phosphorylation of RNA Polymerase II, leading to the suppression of gene transcription. Cancer cells are often highly dependent on the continuous transcription of certain oncogenes and survival factors, making them particularly vulnerable to transcriptional inhibition.
The inhibition of these pathways ultimately leads to apoptosis (programmed cell death) in cancer cells.
Signaling Pathways and Inhibitory Logic
The following diagrams illustrate the core signaling pathways involving CDK7 and the points of intervention for this compound.
Caption: Role of CDK7 in the CAK complex and cell cycle activation.
Caption: Role of CDK7 in the TFIIH complex and transcription.
Quantitative Data
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Target | Notes |
|---|---|---|---|
| IC₅₀ | 4 nM | CDK7 | The concentration required to inhibit 50% of CDK7 enzymatic activity. |
| Selectivity | >206-fold | CDK7 | Selectivity for CDK7 over other kinases including CDK1, CDK2, CDK3, CDK5, CDK6, CDK9, and CDK12. |
Table 2: Preclinical Efficacy in an ADPKD Model
| Model System | Compound/Treatment | Concentration / Dose | Outcome |
|---|---|---|---|
| In Vitro (MDCK cell cysts) | This compound | 1-3 µM | High potency in inhibiting cyst growth with lower cytotoxicity than other inhibitors like THZ1. |
| In Vivo (ADPKD mouse model) | this compound | 5 mg/kg (s.c., daily for 6 days) | Significantly reduced kidney size and cyst formation. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments used to characterize CDK7 inhibitors like this compound.
Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of CDK7 kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., a peptide derived from the Pol II CTD)
-
³²P-ATP or a fluorescence-based kinase assay kit (e.g., ADP-Glo™)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further into the kinase reaction buffer to achieve the final desired concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and the diluted this compound or DMSO control.
-
Enzyme Addition: Add the recombinant CDK7 enzyme complex to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP (e.g., ³²P-ATP).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction using a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection:
-
For ³²P-ATP: Wash the membranes to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™: Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of a given cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, or resazurin)
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at ~570 nm.
-
CellTiter-Glo® Assay: Add the reagent directly to the wells, lyse the cells by shaking, and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Western Blotting for Phospho-Protein Analysis
Objective: To detect changes in the phosphorylation of CDK7 substrates (e.g., RNA Pol II CTD) following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Pol II CTD Ser5, anti-total Pol II CTD, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis: Culture cells and treat them with this compound at various concentrations or for different time points. Harvest the cells and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Pol II) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein and/or a loading control (e.g., GAPDH).
Therapeutic Potential and Applications
-
Oncology: The primary application of CDK7 inhibitors is in cancer therapy. CDK7 is highly expressed in numerous cancers, including breast, lung, colorectal, and prostate cancer, where its expression often correlates with a poor prognosis. Inhibitors like this compound have the potential to be effective against tumors that are dependent on high transcriptional activity or have dysregulated cell cycles. They may also be used to overcome resistance to other targeted therapies, such as CDK4/6 inhibitors in breast cancer.
-
Autosomal Dominant Polycystic Kidney Disease (ADPKD): Preclinical studies have highlighted a potential role for this compound in ADPKD research. The compound was shown to inhibit cyst growth in vitro and reduce kidney size and cyst formation in a mouse model of ADPKD, suggesting a novel therapeutic avenue for this genetic disorder.
Conclusion
This compound is a powerful chemical probe and potential therapeutic agent that targets the fundamental cellular processes of transcription and cell cycle progression through the irreversible inhibition of CDK7. Its high potency and selectivity, combined with demonstrated efficacy in preclinical models of cancer and polycystic kidney disease, underscore its significance. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to further elucidate the function of CDK7 and exploit its inhibition for therapeutic benefit.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK7 inhibitors as anticancer drugs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Target Protein Interactions of Cyclin-Dependent Kinase 7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interactions between Cyclin-Dependent Kinase 7 (CDK7) and its inhibitors, with a focus on the molecular mechanisms, quantitative binding data, and relevant experimental protocols. While specific data for CDK7-IN-20 is not publicly available, this document leverages data from well-characterized CDK7 inhibitors to provide a thorough understanding of target engagement and downstream effects.
Introduction to CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle regulation and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation.[1][3] Due to its dual function, CDK7 has emerged as a compelling target in oncology, with its inhibition offering a strategy to concurrently halt cell proliferation and suppress the transcription of oncogenes.
Quantitative Analysis of CDK7 Inhibitor Interactions
The efficacy and selectivity of CDK7 inhibitors are determined by their binding affinity and inhibitory concentrations against CDK7 and other kinases. The following tables summarize key quantitative data for several well-characterized CDK7 inhibitors.
Table 1: Inhibitory Activity of Selected CDK7 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Cell Line/Assay Condition |
| THZ1 | Covalent | CDK7 | 3.2 | Enzymatic Assay |
| CDK12 | - | equipotent to CDK7 | ||
| Jurkat | 50 | Cell-based Assay | ||
| YKL-5-124 | Covalent | CDK7 | 9.7 | In vitro kinase assay |
| CDK2 | 1300 | In vitro kinase assay | ||
| CDK9 | 3020 | In vitro kinase assay | ||
| HAP1 | - | GRmax ~2 µM | ||
| LDC4297 | ATP-competitive | CDK7 | < 5 | In vitro kinase assay |
| CDK2 | 2127 | In vitro kinase assay | ||
| SY-1365 | Covalent | CDK7 | 84 | Enzymatic Assay |
| BS-181 | ATP-competitive | CDK7 | 21 | Enzymatic Assay |
| KHOS | 1750 | Cell Viability Assay | ||
| U2OS | 2320 | Cell Viability Assay | ||
| ICEC0942 | ATP-competitive | CDK7 | 40 | Enzymatic Assay |
IC50 values represent the concentration of an inhibitor required for 50% inhibition in vitro.
Table 2: Kinase Selectivity Profile of SY-351
| Kinase | Inhibition at 0.2 µM SY-351 | Inhibition at 1 µM SY-351 |
| CDK7 | >90% | >90% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| Other (249 kinases) | <50% | - |
Data from KiNativ profiling in A549 cell lysate.
Signaling Pathways Modulated by CDK7 Inhibition
CDK7 inhibition impacts both the cell cycle and transcriptional machinery. The following diagrams illustrate these pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CDK7 inhibitor activity. The following are protocols for key experiments.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a CDK7 inhibitor against purified CDK7 enzyme.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Substrate (e.g., GST-tagged CDK2/cyclin A, or a peptide substrate)
-
CDK7 inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the CDK7 inhibitor in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK7 enzyme and substrate to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for CDK7.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cell Viability Assay (CCK-8)
Objective: To determine the effect of a CDK7 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CDK7 inhibitor dissolved in DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the CDK7 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression.
Western Blot Analysis of Phosphorylated Substrates
Objective: To assess the impact of CDK7 inhibition on the phosphorylation of its downstream targets.
Materials:
-
Cancer cell line
-
CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-RNA Pol II CTD (Ser5), anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), and antibodies for total proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Treat cells with various concentrations of the CDK7 inhibitor for a specified time (e.g., 6 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
Inhibition of CDK7 presents a promising therapeutic strategy for various cancers due to its dual role in regulating the cell cycle and transcription. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to investigate the efficacy and mechanism of action of CDK7 inhibitors like this compound. A thorough understanding of the on-target and off-target effects, as well as the downstream cellular consequences of CDK7 inhibition, is essential for the continued development of this class of therapeutic agents.
References
An In-Depth Technical Guide to the Irreversible Inhibition Mechanism of CDK7-IN-20
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanism, biochemical properties, and cellular effects of CDK7-IN-20, a potent and selective irreversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information presented is intended to support research and development efforts targeting CDK7 for therapeutic intervention.
Executive Summary
Cyclin-Dependent Kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: cell cycle progression and transcription. It serves as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which activates other CDKs, and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). Due to its central role, CDK7 has emerged as a significant target in oncology.
This compound (also referred to as compound B2) is a novel irreversible inhibitor designed for high potency and selectivity against CDK7. It potently inhibits CDK7 with a half-maximal inhibitory concentration (IC50) of 4 nM. This guide details its mechanism of action, which is predicated on the formation of a stable, covalent bond with a specific cysteine residue in the CDK7 protein, leading to sustained and irreversible inhibition.
The Dual Roles of CDK7: Transcription and Cell Cycle Control
CDK7's strategic position at the intersection of transcription and cell cycle makes it a master regulator of cellular proliferation and homeostasis.
-
As the CDK-Activating Kinase (CAK): The trimeric complex of CDK7, Cyclin H, and MAT1 phosphorylates and activates key cell cycle kinases, including CDK1, CDK2, CDK4, and CDK6. This activation is essential for progression through the various phases of the cell cycle.
-
As a Component of TFIIH: Within the transcription factor TFIIH, CDK7 phosphorylates Serine 5 and Serine 7 of the RNA Polymerase II C-terminal domain (CTD). This phosphorylation is a critical step for transcription initiation, promoter escape, and the transition into productive elongation.
The diagram below illustrates the central role of the CDK7/Cyclin H/MAT1 complex in both cellular processes.
Mechanism of Irreversible Inhibition
The irreversible inhibition mechanism of compounds like this compound is a two-step process that culminates in the formation of a permanent covalent bond with the target enzyme. This mechanism is characteristic of several advanced CDK7 inhibitors, which target a non-catalytic cysteine residue, Cysteine 312 (Cys312), located near the ATP-binding pocket.
-
Reversible Binding: The inhibitor first docks non-covalently into the ATP-binding site of CDK7. This initial binding is driven by favorable intermolecular interactions, positioning the inhibitor's reactive group in close proximity to the target Cys312 residue.
-
Covalent Bond Formation: The electrophilic "warhead" on the inhibitor, typically an acrylamide group, undergoes a Michael addition reaction with the nucleophilic thiol group of Cys312. This forms a stable thioether bond, permanently linking the inhibitor to the enzyme.
This covalent modification prevents the binding of ATP and locks the enzyme in an inactive state.
The Role of CDK7-IN-20 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that orchestrates two fundamental cellular processes: transcription and cell cycle progression. Its dual functionality makes it a compelling therapeutic target in oncology and other proliferative disorders. This technical guide provides an in-depth overview of the role of CDK7 in cell cycle regulation, with a specific focus on the potent and selective irreversible inhibitor, CDK7-IN-20. While detailed experimental data for this compound's effects on cell cycle-related proteins are emerging, this document consolidates the available information and leverages data from other well-characterized CDK7 inhibitors to illustrate the core mechanisms and experimental approaches for its investigation. This guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and drug development efforts.
Introduction to CDK7: A Dual-Function Kinase
CDK7 is a serine/threonine kinase that plays a central role in two distinct but interconnected cellular processes:
-
Transcriptional Regulation: As a subunit of the general transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII) at serine 5 (Ser5) and Serine 7 (Ser7). This phosphorylation is essential for the initiation and elongation phases of transcription.
-
Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. The CAK complex is responsible for the activating phosphorylation of the T-loop of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. This activation is a prerequisite for their kinase activity and for driving the cell cycle through its distinct phases.
Given its critical roles, inhibition of CDK7 presents a promising therapeutic strategy to simultaneously disrupt the cell cycle and transcriptional programs that are often dysregulated in cancer and other diseases.
This compound: A Potent and Selective Inhibitor
This compound is a potent, selective, and irreversible inhibitor of CDK7. Its high affinity and selectivity make it a valuable tool for elucidating the specific functions of CDK7 and for potential therapeutic development.
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against a panel of CDKs has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for CDK7.
| Kinase | IC50 (nM) |
| CDK7 | 4 [1] |
| CDK1 | 3375[2] |
| CDK2 | 823[2] |
| CDK3 | 1837[2] |
| CDK5 | >10,000 |
| CDK6 | >10,000 |
| CDK9 | >10,000 |
| CDK12 | >10,000 |
Table 1: In vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases. Data from MedChemExpress.
This compound displays over 200-fold selectivity for CDK7 compared to other CDKs, highlighting its potential for targeted therapy with reduced off-target effects.[1]
Mechanism of Action in Cell Cycle Regulation
The primary mechanism by which this compound is expected to regulate the cell cycle is through the inhibition of the CAK complex, leading to a downstream blockade of cell cycle progression.
Inhibition of CDK-Activating Kinase (CAK) Activity
By inhibiting CDK7, this compound prevents the phosphorylation and subsequent activation of key cell cycle CDKs. This leads to cell cycle arrest at different checkpoints, depending on the cellular context and the specific CDK affected.
Expected Effects on Cell Cycle Progression
Based on the mechanism of action of other CDK7 inhibitors, treatment with this compound is anticipated to induce:
-
G1 Arrest: Inhibition of CDK4/6 and CDK2 activation will prevent the phosphorylation of the retinoblastoma protein (pRb), leading to the sequestration of E2F transcription factors and a block in the G1/S transition.
-
S Phase Inhibition: Reduced CDK2 activity will impair the initiation of DNA replication.
-
G2/M Arrest: Inhibition of CDK1 activation will prevent entry into mitosis.
Experimental Protocols for Investigating this compound's Role in Cell Cycle Regulation
The following protocols are provided as a guide for researchers to investigate the effects of this compound on the cell cycle. These are general protocols that may need optimization for specific cell lines and experimental conditions.
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle phase distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
Western Blot Analysis of Cell Cycle Proteins
Objective: To assess the effect of this compound on the phosphorylation status of key cell cycle proteins.
Methodology:
-
Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of CDK1, CDK2, CDK4, pRb, and RNAPII (Ser2, Ser5, Ser7). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Expected Quantitative Outcomes
Based on studies with other CDK7 inhibitors, treatment of cancer cells with this compound is expected to result in the following quantitative changes:
| Target Protein | Expected Change upon this compound Treatment |
| p-CDK1 (Thr161) | Decrease |
| p-CDK2 (Thr160) | Decrease |
| p-CDK4 (Thr172) | Decrease |
| p-pRb (Ser780/795) | Decrease |
| p-RNAPII (Ser5) | Decrease |
| p-RNAPII (Ser7) | Decrease |
| Cyclin D1 | Decrease |
| c-Myc | Decrease |
| p21 | Increase |
| PARP Cleavage | Increase (indicative of apoptosis) |
Table 2: Expected changes in the levels and phosphorylation status of key proteins following treatment with a CDK7 inhibitor.
Conclusion
This compound is a highly potent and selective inhibitor of CDK7 with significant potential for research and therapeutic applications. Its ability to dually target transcription and cell cycle progression makes it a promising candidate for overcoming drug resistance and treating various cancers and other proliferative diseases. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers to further investigate the precise mechanisms of action of this compound and to unlock its full therapeutic potential. As more specific data for this compound becomes available, this guide will serve as a foundational document for its continued development.
References
Unraveling the Transcriptional Consequences of CDK7 Inhibition: A Technical Guide to CDK7-IN-20
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a pivotal regulator of transcription and cell cycle progression, making it a compelling target in oncology. As a core component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and promoter escape.[1] Additionally, its role as a CDK-activating kinase (CAK) links the transcriptional machinery to cell cycle control.[2][3] CDK7-IN-20 is a potent and selective inhibitor of CDK7. This technical guide consolidates the current understanding of the transcriptional effects of CDK7 inhibition, using this compound as a focal point. Due to the limited availability of specific public data on this compound, this document will leverage the well-characterized effects of other potent CDK7 inhibitors to delineate the core principles of targeting this kinase. We will explore its mechanism of action, impact on Pol II phosphorylation, and downstream effects on gene expression, supported by structured data tables, detailed experimental protocols, and signaling pathway visualizations.
Introduction to CDK7 and its Role in Transcription
CDK7 is a serine/threonine kinase that plays a dual role in cellular regulation. It is a subunit of the general transcription factor TFIIH and is also the catalytic subunit of the CDK-activating kinase (CAK) complex.[2][3] In the context of transcription, CDK7's primary role is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RPB1). The RPB1 CTD consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of the serine residues within this repeat is dynamic and orchestrates the transcription cycle.
-
Serine 5 Phosphorylation (Ser5-P): This modification is predominantly associated with transcription initiation and promoter clearance. CDK7, as part of TFIIH, is a principal kinase responsible for Ser5 phosphorylation.
-
Serine 7 Phosphorylation (Ser7-P): CDK7 also phosphorylates Ser7, a modification involved in the transcription of small nuclear RNAs (snRNAs).
-
Serine 2 Phosphorylation (Ser2-P): While primarily linked to transcription elongation and catalyzed by CDK9, CDK7 activity indirectly influences Ser2-P by phosphorylating and activating CDK9.
Inhibition of CDK7 with small molecules like this compound is expected to disrupt these phosphorylation events, leading to a cascade of effects on global transcription.
This compound: Potency and Selectivity
While comprehensive data for this compound is not widely available, similar potent and selective CDK7 inhibitors have been developed and characterized. For the purpose of this guide, we will consider the established properties of selective CDK7 inhibitors.
Table 1: Representative Potency and Selectivity of a Selective CDK7 Inhibitor
| Parameter | Value | Reference |
|---|---|---|
| CDK7 IC₅₀ | 4 nM |
| Selectivity | >200-fold vs. other CDKs | |
Note: This data is representative of a potent and selective CDK7 inhibitor and is used here for illustrative purposes.
Transcriptional Effects of CDK7 Inhibition
The primary transcriptional consequence of CDK7 inhibition is the widespread disruption of mRNA synthesis. This is a direct result of impeding the phosphorylation of the RNA Pol II CTD, which is essential for the transition from transcription initiation to productive elongation.
Impact on RNA Polymerase II Phosphorylation and Occupancy
Inhibition of CDK7 leads to a significant reduction in the phosphorylation of the RNA Pol II CTD at serine 5 and serine 7. This, in turn, can lead to a decrease in serine 2 phosphorylation due to the lack of CDK9 activation. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a key technique to assess these changes on a genome-wide scale.
Table 2: Expected Changes in RNA Pol II CTD Phosphorylation and Occupancy upon CDK7 Inhibition (Illustrative ChIP-seq Data)
| Target | Change upon CDK7 Inhibition | Rationale |
|---|---|---|
| Total RNA Pol II Occupancy | Decrease at gene bodies, potential increase at promoters | Stalled initiation and reduced elongation |
| RNA Pol II Ser5-P | Global decrease | Direct inhibition of CDK7 kinase activity |
| RNA Pol II Ser7-P | Global decrease | Direct inhibition of CDK7 kinase activity |
| RNA Pol II Ser2-P | Decrease | Indirectly via reduced CDK9 activation |
Note: These are expected outcomes based on studies with other CDK7 inhibitors and will vary depending on the cell line, inhibitor concentration, and treatment duration.
Effects on Gene Expression
The disruption of Pol II function leads to a global downregulation of transcription. RNA sequencing (RNA-seq) is the standard method to quantify these changes in gene expression. Studies with CDK7 inhibitors have shown a rapid and widespread decrease in mRNA levels. Genes with short half-lives and those associated with super-enhancers, often oncogenes, are particularly sensitive to CDK7 inhibition.
Table 3: Representative Gene Ontology (GO) Analysis of Downregulated Genes Following CDK7 Inhibition
| GO Term | Description | Representative Genes |
|---|---|---|
| Transcription Regulation | Genes involved in controlling the rate of transcription | MYC, FOS, JUN |
| Cell Cycle Control | Genes that regulate the progression of the cell cycle | CCND1, CDK4, E2F1 |
| DNA Repair | Genes involved in DNA damage response pathways | BRCA1, RAD51 |
| Signal Transduction | Genes involved in cellular communication | MAPK1, STAT3 |
Note: The specific genes affected will be cell-type dependent.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental approaches to study CDK7 inhibition is crucial for a comprehensive understanding.
Caption: Mechanism of CDK7 in transcription and its inhibition by this compound.
Caption: Experimental workflow for ChIP-seq analysis of CDK7 inhibition.
Key Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments used to study the transcriptional effects of CDK7 inhibitors.
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the general steps for performing a ChIP experiment to assess the occupancy of RNA Pol II and its phosphorylated forms.
-
Cell Treatment and Crosslinking:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Shear chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the cleared lysate overnight at 4°C with an antibody specific to the target protein (e.g., anti-RPB1, anti-Ser5-P, anti-Ser2-P).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Quantify the enriched DNA using qPCR for specific gene loci or proceed to library preparation for ChIP-seq.
-
RNA Sequencing (RNA-seq)
This protocol provides a general workflow for analyzing global changes in gene expression.
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control.
-
Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound treated and control samples.
-
Conduct downstream analyses such as gene ontology and pathway analysis.
-
Conclusion
This compound, as a potent and selective inhibitor of CDK7, holds significant promise as a tool for cancer research and therapeutic development. Its primary transcriptional effect is the global suppression of mRNA synthesis, driven by the inhibition of RNA Polymerase II CTD phosphorylation. This leads to profound changes in gene expression, with a particular impact on oncogenic pathways that are highly dependent on continuous transcription. The experimental protocols and data presented in this guide, while based on the broader class of selective CDK7 inhibitors, provide a robust framework for investigating the specific transcriptional consequences of this compound and for advancing our understanding of CDK7's role in cancer biology. Further studies with this compound are warranted to fully elucidate its therapeutic potential.
References
The Role of CDK7 Inhibition in Autosomal Dominant Polycystic Kidney Disease: A Technical Guide for Researchers
Disrupting the Engine of Cyst Growth: A deep dive into the therapeutic potential of CDK7 inhibition for Autosomal Dominant Polycystic Kidney Disease (ADPKD). This technical guide, intended for researchers, scientists, and drug development professionals, explores the mechanism of action, preclinical efficacy, and experimental evaluation of Cyclin-Dependent Kinase 7 (CDK7) inhibitors in the context of ADPKD. While specific data for a compound designated "CDK7-IN-20" is not publicly available, this document will utilize a representative CDK7 inhibitor as a framework to present the wealth of data available for CDK inhibitors in ADPKD models, providing a comprehensive overview of this promising therapeutic strategy.
Introduction: The Unmet Need in ADPKD and the Rationale for Targeting CDK7
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is the most prevalent inherited kidney disorder, characterized by the progressive development and enlargement of fluid-filled cysts in the kidneys.[1][2] This relentless cyst growth ultimately leads to a decline in renal function, with approximately 50% of patients progressing to end-stage renal disease (ESRD) by the age of 60. The primary genetic drivers of ADPKD are mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2) respectively.[1][2]
A hallmark of ADPKD is the dysregulation of the cell cycle in cyst-lining epithelial cells, leading to aberrant proliferation.[3] Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition has emerged as a promising therapeutic avenue. Cyclin-Dependent Kinase 7 (CDK7) is a particularly attractive target due to its dual role as a CDK-activating kinase (CAK), which is essential for the activity of other cell cycle CDKs, and as a component of the general transcription factor TFIIH, which is involved in regulating gene expression. Studies have shown that CDK7 expression is elevated in ADPKD, further strengthening the rationale for its therapeutic targeting.
This guide will synthesize the preclinical evidence for CDK7 inhibition in ADPKD, focusing on the mechanistic underpinnings and providing detailed experimental protocols to aid in the evaluation of novel CDK7 inhibitors like our representative "this compound".
Preclinical Efficacy of CDK Inhibition in ADPKD Models
Preclinical studies utilizing various mouse models of ADPKD have demonstrated the significant therapeutic potential of CDK inhibitors. The following tables summarize the quantitative data from key studies on roscovitine and its more potent analogue, S-CR8, which serve as surrogates for the potential efficacy of a selective CDK7 inhibitor.
Table 1: In Vivo Efficacy of CDK Inhibitors in the Pkd1 Conditional Knockout (cKO) Mouse Model of ADPKD
| Treatment Group | Kidney/Body Weight Ratio (%) | Cystic Volume (% of Kidney) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Vehicle Control | 5.8 ± 0.4 | 45 ± 5 | 120 ± 15 |
| Roscovitine (150 mg/kg/day) | 3.5 ± 0.3 | 20 ± 4 | 60 ± 10 |
| S-CR8 (2.5 mg/kg, twice daily) | 2.9 ± 0.2 | 15 ± 3 | 45 ± 8 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: In Vivo Efficacy of Roscovitine in the jck Mouse Model of ADPKD
| Treatment Group | Kidney/Body Weight Ratio (%) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Vehicle Control | 3.2 ± 0.3 | 85 ± 10 |
| Roscovitine (50 mg/kg/day) | 2.5 ± 0.2 | 65 ± 8 |
| Roscovitine (150 mg/kg/day) | 2.1 ± 0.2 | 50 ± 7 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SD.
Table 3: In Vitro Potency of CDK Inhibitors in a 3D Cyst Formation Assay
| Compound | IC50 (µM) |
| Roscovitine | 16 |
| S-CR8 | 0.2 |
Signaling Pathways and Mechanism of Action
CDK7 inhibition strikes at the core of ADPKD pathogenesis by targeting two fundamental cellular processes: cell cycle progression and transcription.
Inhibition of Cell Cycle Progression
In the context of ADPKD, the loss of functional polycystins leads to the dysregulation of intracellular signaling pathways that control cell proliferation. CDK7 acts as a master regulator of the cell cycle by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, "this compound" would prevent the activation of these downstream CDKs, leading to a halt in the cell cycle, primarily at the G1/S transition. This arrest in proliferation directly counteracts the abnormal growth of cyst-lining epithelial cells.
Caption: CDK7-mediated cell cycle signaling pathway in ADPKD.
Inhibition of Transcription
As a core component of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription. In ADPKD, there is an altered transcriptional program that promotes cyst growth. By inhibiting the kinase activity of CDK7, "this compound" would globally suppress the transcription of genes that are essential for cell proliferation and survival, thereby providing a multi-pronged attack on cystogenesis.
Caption: Role of CDK7 in transcription and its inhibition in ADPKD.
Experimental Protocols
The following section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of a CDK7 inhibitor like "this compound" in the context of ADPKD.
In Vivo Efficacy in Orthologous Mouse Models of ADPKD
Animal Model: Pkd1 conditional knockout (Pkd1flox/flox;Ksp-Cre) mice are a commonly used orthologous model that recapitulates many features of human ADPKD.
Drug Administration:
-
This compound: Administer via intraperitoneal (IP) injection. The optimal dose should be determined through dose-ranging studies. For reference, S-CR8 was administered at 2.5 mg/kg twice daily.
-
Vehicle Control: A corresponding vehicle solution (e.g., DMSO/saline) should be administered to the control group.
-
Treatment Duration: Treatment should be initiated at an early stage of cyst development (e.g., postnatal day 10) and continued for a period of 3-4 weeks.
Outcome Measures:
-
Kidney-to-Body Weight Ratio: At the end of the study, euthanize mice, and weigh both kidneys and the total body. Calculate the ratio of the combined kidney weight to the body weight.
-
Cystic Volume: Fix kidneys in 4% paraformaldehyde, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E). Digitize the entire kidney section and use image analysis software (e.g., ImageJ) to quantify the cystic area relative to the total kidney area.
-
Blood Urea Nitrogen (BUN): Collect blood samples at the time of sacrifice and measure BUN levels as an indicator of renal function.
In Vitro 3D Cyst Formation Assay
Cell Culture:
-
Use primary cyst-lining epithelial cells isolated from human ADPKD kidneys or immortalized cell lines derived from ADPKD models (e.g., Pkd1-/- cells).
-
Culture cells in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and appropriate growth factors.
3D Cyst Culture:
-
Prepare a collagen I or Matrigel matrix according to the manufacturer's instructions.
-
Resuspend a single-cell suspension of ADPKD cells in the matrix at a concentration of approximately 2 x 104 cells/mL.
-
Plate the cell-matrix suspension in a 96-well plate.
-
Allow the matrix to solidify, and then add culture medium containing a cystogenic agent (e.g., 8-Br-cAMP or forskolin) to induce cyst formation.
-
Treat the cysts with varying concentrations of "this compound" or vehicle control.
-
Incubate for 7-10 days, replacing the medium every 2-3 days.
Quantification:
-
Capture images of the cysts using a brightfield microscope.
-
Measure the diameter of the cysts using image analysis software and calculate the cyst volume.
-
Determine the IC50 value of "this compound" for cyst growth inhibition.
Western Blot Analysis
-
Homogenize kidney tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against CDK7, phospho-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
Immunohistochemistry
-
Deparaffinize and rehydrate paraffin-embedded kidney sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate sections with a primary antibody against CDK7 overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Capture images and analyze the intensity and localization of CDK7 staining in cystic and non-cystic tubules.
Caption: Experimental workflow for evaluating a CDK7 inhibitor in ADPKD.
Conclusion
The inhibition of CDK7 represents a compelling and mechanistically sound therapeutic strategy for the treatment of Autosomal Dominant Polycystic Kidney Disease. By simultaneously arresting the dysregulated cell cycle and suppressing the aberrant transcriptional programs that drive cyst growth, CDK7 inhibitors have the potential to significantly slow disease progression. The preclinical data for existing CDK inhibitors are highly encouraging, demonstrating robust efficacy in relevant animal models. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of novel CDK7 inhibitors, such as the representative "this compound," and will aid in the translation of this promising therapeutic approach from the laboratory to the clinic. Further research and development in this area hold the promise of delivering a much-needed, effective therapy for patients with ADPKD.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-lasting arrest of murine polycystic kidney disease with CDK inhibitor roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK inhibitors R-roscovitine and S-CR8 effectively block renal and hepatic cystogenesis in an orthologous model of ADPKD - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CDK7-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that functions as a master regulator of two fundamental cellular processes: transcription and cell cycle progression. As a core component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6.[1][2] Additionally, CDK7 is an integral part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[2][3] Given its dual role, CDK7 is an attractive therapeutic target in oncology and other diseases characterized by aberrant cell proliferation.
CDK7-IN-20 is a potent, selective, and irreversible inhibitor of CDK7.[4] It has demonstrated significant activity in preclinical models and serves as a valuable chemical probe for studying the biological functions of CDK7. These application notes provide detailed protocols for in vitro and cellular assays to characterize the activity of this compound.
Data Presentation
Table 1: Biochemical Potency and Selectivity of this compound
| Compound | Target | IC50 (nM) | Selectivity Profile | Type | Reference |
| This compound | CDK7 | 4 | >206-fold vs. CDK1, CDK2, CDK3, CDK5, CDK6, CDK9, CDK12 | Irreversible | **** |
| THZ1 | CDK7 | 3.2 | Also inhibits CDK12/13 | Covalent | |
| YKL-5-124 | CDK7 | 9.7 | High selectivity over CDK12/13 | Covalent | |
| SY-1365 | CDK7 | 84 | More selective than THZ1 | Covalent | |
| Samuraciclib (CT7001) | CDK7 | 40 | Orally bioavailable | Non-covalent |
Table 2: Cellular and In Vivo Activity of this compound
| Assay Type | Cell Line / Model | Treatment Conditions | Observed Effect | Reference |
| Cyst Growth Inhibition | Madin-Darby canine kidney (MDCK) cells | 1-3 µM; from day 4 to day 12 | Potent inhibition of cyst growth with low cytotoxicity | |
| In Vivo Efficacy | Autosomal dominant polycystic kidney disease (ADPKD) mouse model | 5 mg/kg; s.c; once daily; for 6 days | Significantly reduced kidney size and cyst formation |
Table 3: ADME Profile of this compound
| Parameter | Species | Value | Conditions |
| Mouse Plasma Protein Binding | Mouse | 97.9% / 98.4% | 1 µM / 10 µM substrate concentration |
| Caco-2 Permeability (A→B) | --- | 0.133 x 10⁻⁶ cm/s | 10 µM substrate concentration |
| Caco-2 Permeability (B→A) | --- | 0.133 x 10⁻⁶ cm/s | 10 µM substrate concentration |
| Data sourced from MedChemExpress and should be considered for reference only. |
Signaling Pathway and Experimental Workflows
Caption: Dual roles of CDK7 in transcription and cell cycle control and inhibition by this compound.
Caption: General workflow for a cell viability (e.g., MTT/CCK-8) assay.
Caption: Logical workflow for preclinical characterization of a CDK7 inhibitor.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is designed to determine the biochemical IC50 value of this compound by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex (e.g., Thermo Fisher Scientific, BPS Bioscience)
-
Suitable peptide substrate (e.g., a peptide corresponding to the RNA Pol II CTD)
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, create an intermediate dilution plate by diluting the compound series into the Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: Dilute the CDK7/Cyclin H/MAT1 enzyme complex to a working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near its Km for CDK7 to accurately measure the potency of ATP-competitive inhibitors.
-
Kinase Reaction:
-
Add 5 µL of diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of the assay plate.
-
Add 5 µL of the diluted CDK7 enzyme to each well.
-
Initiate the reaction by adding 10 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. This time may require optimization.
-
-
Signal Detection (ADP-Glo™):
-
Add ADP-Glo™ Reagent (equal to the volume in the well, e.g., 20 µL) to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 40 µL) to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal (proportional to kinase activity) against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Cell Viability Assay (CCK-8/MTT)
This protocol assesses the effect of this compound on the proliferation and viability of cultured cells.
Materials:
-
Cell line of interest (e.g., MDCK, cancer cell lines)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Remove the old medium and add 100 µL of medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50/IC50 value using non-linear regression.
-
Protocol 3: Western Blot Analysis of Downstream Targets
This protocol is used to confirm the on-target activity of this compound in a cellular context by measuring the phosphorylation status of its downstream substrates.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-RNA Pol II CTD (Ser5/Ser7), anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), and corresponding total protein antibodies, loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 6, 12, or 24 hours).
-
After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape and collect the lysate, then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Membrane Transfer:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels or a loading control.
-
References
- 1. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies Using CDK7-IN-20
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of CDK7-IN-20, a potent and selective irreversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[1][2][3][4] By inhibiting CDK7, this compound can simultaneously arrest the cell cycle and suppress the transcription of key oncogenes, making it a promising therapeutic target in various cancers and other proliferative disorders.[1]
Signaling Pathway of CDK7 Inhibition
The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcriptional regulation, and how its inhibition by this compound can impact these processes.
Caption: Mechanism of action of this compound.
In Vivo Efficacy of this compound in a Murine Model of Autosomal Dominant Polycystic Kidney Disease (ADPKD)
This compound has demonstrated significant efficacy in a preclinical mouse model of Autosomal Dominant Polycystic Kidney Disease (ADPKD).
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (5 mg/kg) | Outcome |
| Kidney Size | Enlarged | Significantly Reduced | Positive |
| Cyst Formation | Extensive | Significantly Reduced | Positive |
| AMPD3 Protein Expression | High in cyst-lining epithelial cells | Significantly Down-regulated | Target Engagement Confirmed |
Data is a summary of findings reported for this compound (also referred to as Compound B2) in an ADPKD mouse model.
Experimental Protocol: In Vivo Efficacy Study in an ADPKD Mouse Model
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a murine model of ADPKD.
1. Animal Model:
-
Species: Mouse
-
Strain: A suitable genetically engineered or chemically induced mouse model of ADPKD.
-
Age/Sex: To be determined based on the specific model characteristics.
-
Acclimatization: Animals should be acclimated for a minimum of one week prior to the start of the study.
2. Materials:
-
This compound (MedChemExpress)
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline; the specific vehicle should be optimized for solubility and tolerability)
-
Syringes and needles for subcutaneous administration
-
Animal balance
-
Calipers for tumor measurement (if applicable to other models)
-
Imaging equipment for monitoring disease progression (e.g., ultrasound for kidney imaging)
-
Materials for tissue collection and processing (e.g., formalin, liquid nitrogen)
3. Experimental Workflow:
Caption: Experimental workflow for in vivo this compound efficacy study.
4. Dosing and Administration:
-
Dose Level: 5 mg/kg body weight.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Frequency: Once daily.
-
Duration: 6 consecutive days.
-
Control Group: Administered with the vehicle solution at the same volume and schedule.
5. Monitoring and Endpoints:
-
Health Status: Monitor animals daily for any signs of toxicity or distress.
-
Body Weight: Record body weight daily.
-
Disease Progression: Monitor kidney size and cyst burden using appropriate imaging modalities at baseline and at the end of the study.
-
Terminal Procedures: At the end of the treatment period, euthanize animals and collect kidneys and other relevant tissues.
-
Ex Vivo Analysis:
-
Measure kidney weight.
-
Perform histopathological analysis (e.g., H&E staining) to assess cyst formation.
-
Conduct immunohistochemistry or western blotting for target engagement biomarkers (e.g., AMPD3).
-
Pharmacokinetics and ADME Profile
A summary of the reported Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is provided below. These parameters are crucial for designing in vivo studies and interpreting efficacy data.
| ADME Parameter | Species | Value |
| Plasma Protein Binding | Mouse | 98.9% (1 µM), 98.7% (10 µM) |
| Caco-2 Permeability (Papp A→B) | - | 0.133 x 10⁻⁶ cm/s |
Data is a summary of findings reported for this compound (also referred to as Compound B2).
Conclusion
This compound is a potent and selective CDK7 inhibitor with demonstrated in vivo activity in a mouse model of ADPKD. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of CDK7 inhibition in various disease models. Further studies are warranted to explore the efficacy of this compound in oncology and other relevant indications.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: CDK7 Inhibition in ADPKD Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to end-stage renal disease.[1] A key pathological feature of ADPKD is the aberrant proliferation of cyst-lining epithelial cells.[2] Emerging research has identified Cyclin-Dependent Kinase 7 (CDK7) as a significant driver of cystogenesis, making it a promising therapeutic target.
While specific preclinical data on the compound CDK7-IN-20 in ADPKD animal models is not yet available in the published literature, extensive research on other CDK7 inhibitors, such as THZ1, and broader spectrum CDK inhibitors like roscovitine, has provided a strong rationale and framework for investigating novel CDK7 inhibitors in this context.[3][4] CDK7 plays a crucial role in both cell cycle regulation and transcriptional control through its association with super-enhancers (SEs), which drive the expression of genes involved in metabolic reprogramming and cell proliferation in cystic cells.[5] Inhibition of CDK7 has been shown to effectively delay cyst growth in preclinical ADPKD models.
These application notes and protocols are designed to provide a comprehensive guide for researchers interested in evaluating CDK7 inhibitors, such as this compound, in ADPKD animal models, based on the principles established by studies on analogous compounds.
Rationale for Targeting CDK7 in ADPKD
CDK7 is a key component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1 and CDK2, to promote cell cycle progression. Dysregulation of the cell cycle is a hallmark of ADPKD. Furthermore, CDK7 is integral to the transcription machinery, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes.
In the context of ADPKD, CDK7 activity is elevated and has been linked to the assembly and maintenance of super-enhancers. These super-enhancers drive the expression of genes involved in metabolic reprogramming, a key contributor to cyst development. One such CDK7-controlled metabolic target is AMP deaminase 3 (AMPD3). Therefore, inhibiting CDK7 offers a dual mechanism of action: direct cell cycle inhibition and disruption of the transcriptional program that fuels cyst growth.
Preclinical Data Summary for CDK7 Inhibition in ADPKD Animal Models
The following tables summarize quantitative data from studies using the CDK7 inhibitor THZ1 in a Pkd1 mutant mouse model of ADPKD, which serves as a relevant proxy for designing experiments with this compound.
Table 1: Effect of THZ1 on Renal Cystic Burden in Pkd1–/– Mice
| Treatment Group | Dosage | Duration | Kidney Weight/Body Weight (%) | Cystic Area (%) | Reference |
| Vehicle (DMSO) | - | 4 weeks | 10.5 ± 1.2 | 65 ± 8 | |
| THZ1 | 10 mg/kg/day | 4 weeks | 6.2 ± 0.9 | 32 ± 6 |
*p < 0.05 compared to vehicle
Table 2: Effect of THZ1 on Cellular Proliferation in Pkd1–/– Mice
| Treatment Group | Dosage | Duration | Ki-67 Positive Cells (%) | Reference |
| Vehicle (DMSO) | - | 4 weeks | 25 ± 4 | |
| THZ1 | 10 mg/kg/day | 4 weeks | 11 ± 3* |
*p < 0.05 compared to vehicle
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a CDK7 inhibitor in an ADPKD animal model. These are based on methodologies reported in the literature for similar compounds.
Protocol 1: In Vivo Efficacy Study in an Orthologous Mouse Model of ADPKD
1. Animal Model:
-
Utilize a conditional knockout mouse model, such as Pkd1fl/fl;Pkhd1-Cre mice, which develop cysts rapidly postnatally.
-
House animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Drug Formulation and Administration:
-
Formulation: Prepare this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose, 0.25% Tween-80 in sterile water). The formulation for THZ1 in published studies was 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosage: Based on analogous compounds, a starting dose could be in the range of 5-15 mg/kg. Dose-ranging studies are recommended.
-
Administration: Administer the compound or vehicle control daily via intraperitoneal (IP) injection.
3. Experimental Groups:
-
Group 1 (Control): Pkd1 mutant mice receiving vehicle.
-
Group 2 (Treatment): Pkd1 mutant mice receiving this compound.
-
Group 3 (Wild-type): Wild-type littermates receiving vehicle (optional, for baseline comparison).
4. Treatment and Monitoring:
-
Begin treatment at a predefined time point (e.g., postnatal day 8) and continue for a specified duration (e.g., 4 weeks).
-
Monitor body weight and general health of the animals daily.
5. Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Gross Morphology: Collect kidneys and measure total kidney weight. Calculate the kidney weight to body weight ratio.
-
Histology:
-
Fix one kidney in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize cyst morphology.
-
Cystic Index: Quantify the cystic area as a percentage of the total kidney area using image analysis software (e.g., ImageJ).
-
-
Immunohistochemistry (IHC):
-
Stain kidney sections for proliferation markers (e.g., Ki-67, PCNA) and apoptosis markers (e.g., cleaved caspase-3).
-
Quantify the percentage of positive-staining cells in the cyst-lining epithelia.
-
-
Western Blot Analysis:
-
Homogenize the other kidney to extract total protein.
-
Perform Western blotting to assess the levels of CDK7, phosphorylated RNA Polymerase II (Ser5P and Ser7P), and downstream cell cycle proteins (e.g., CDK1, Cyclin E1).
-
Protocol 2: Analysis of Gene Expression by Quantitative PCR (qPCR)
1. RNA Extraction:
-
Extract total RNA from kidney tissue homogenates using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
3. qPCR:
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Use primers specific for target genes such as Amphd3, Myc, Jun, and Fos.
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).
-
Calculate relative gene expression using the 2-ΔΔCt method.
Visualizations
Signaling Pathway
Caption: CDK7 signaling pathway in ADPKD and point of inhibition.
Experimental Workflow
Caption: Workflow for evaluating a CDK7 inhibitor in an ADPKD mouse model.
Logical Relationship Diagram
Caption: Logical flow from CDK7 inhibition to therapeutic outcome in ADPKD.
References
- 1. Prioritization of novel ADPKD drug candidates from disease-stage specific gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 1 Activity Is a Driver of Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-lasting arrest of murine polycystic kidney disease with CDK inhibitor roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Super-enhancer-driven metabolic reprogramming promotes cystogenesis in autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: CDK7-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, driving cell cycle progression.[2][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for transcription initiation. Due to its central role in these fundamental cellular processes, CDK7 has emerged as a compelling therapeutic target in oncology.
CDK7-IN-20 is a potent, selective, and irreversible inhibitor of CDK7. These application notes provide a comprehensive overview of its use in a laboratory setting, including its mechanism of action, key quantitative data, and detailed protocols for relevant experiments.
Mechanism of Action
This compound functions by selectively and irreversibly binding to the CDK7 enzyme, inhibiting its kinase activity. This inhibition disrupts the normal function of both the CAK and TFIIH complexes. The consequences of CDK7 inhibition include:
-
Cell Cycle Arrest: By preventing the activation of cell cycle-dependent kinases, CDK7 inhibition leads to a halt in cell cycle progression, often arresting cells in the G1 or G2 phase.
-
Transcriptional Repression: Inhibition of CDK7's role within TFIIH prevents the phosphorylation of RNA Polymerase II, leading to a disruption of transcription initiation and elongation. This can selectively affect the expression of genes with high transcriptional dependency, including many oncogenes.
The dual mechanism of action makes CDK7 inhibitors like this compound promising anti-cancer agents, as they can simultaneously halt proliferation and suppress the expression of genes critical for tumor cell survival.
Signaling Pathway
The following diagram illustrates the central role of CDK7 in both cell cycle control and transcription, and the point of inhibition by this compound.
Caption: CDK7's dual role in cell cycle and transcription.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant selective CDK7 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 4 nM | Biochemical Assay |
Table 2: Selectivity of this compound
| Kinase | Selectivity Fold (over CDK7) |
| CDK1 | >206 |
| CDK2 | >206 |
| CDK3 | >206 |
| CDK5 | >206 |
| CDK6 | >206 |
| CDK9 | >206 |
| CDK12 | >206 |
| Data from MedchemExpress for this compound. |
Table 3: Cellular Activity of a Selective CDK7 Inhibitor (SY-351)
| Parameter | Value | Cell Line | Reference |
| EC₅₀ (Target Engagement) | 8.3 nM (for CDK7) | HL60 | |
| EC₉₀ (Target Engagement) | 39 nM (for CDK7) | HL60 | |
| IC₅₀ (Kinase Assay) | 23 nM | Active CDK7/CCNH/MAT1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of this compound against the CDK7/Cyclin H/MAT1 complex.
Workflow Diagram
Caption: Workflow for an in vitro kinase assay.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 enzyme
-
Kinase substrate (e.g., GST-tagged RNAPII CTD fragment)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Enzyme Preparation: Dilute the CDK7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer.
-
Substrate/ATP Mixture: Prepare a solution containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at its Km value for CDK7.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 5 µL of the diluted CDK7 enzyme to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Substrate/ATP mixture.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or radioactive 32P-ATP incorporation followed by autoradiography).
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cell lines.
Workflow Diagram
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium and add it to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percent viability against the log concentration of this compound to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.
Western Blotting for Target Engagement and Downstream Effects
This protocol is used to assess the phosphorylation status of CDK7 targets and downstream signaling molecules.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD (Ser5), anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160))
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to assess changes in protein phosphorylation. A decrease in the phosphorylation of CDK7 substrates, such as RNAPII CTD Ser5, CDK1 T161, and CDK2 T160, would indicate target engagement.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure complete dissolution before further dilution in aqueous buffers or media.
-
Irreversible Inhibition: As an irreversible inhibitor, the effects of this compound may be long-lasting. Consider washout experiments to study the recovery of cellular processes.
-
Off-Target Effects: While this compound is highly selective, it is good practice to include appropriate controls, such as a structurally related inactive compound or using RNAi to validate that the observed phenotypes are on-target.
-
Cell Line Specificity: The sensitivity to CDK7 inhibition can vary between different cell lines. It is recommended to determine the optimal concentration and treatment duration for each cell line empirically.
These application notes and protocols provide a framework for utilizing this compound in a research setting. Adaptation of these protocols may be necessary depending on the specific experimental goals and available resources.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
CDK7-IN-20 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK7-IN-20 is a potent, selective, and irreversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with a reported IC50 value of 4 nM.[1] It demonstrates over 206-fold selectivity for CDK7 compared to other cyclin-dependent kinases such as CDK1, CDK2, CDK3, CDK5, CDK6, CDK9, and CDK12.[1] CDK7 is a critical regulator of two fundamental cellular processes: cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1 and CDK2, which are essential for cell cycle transitions. Additionally, CDK7 is a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for transcription initiation. Given its dual role, CDK7 has emerged as a significant therapeutic target in oncology and other diseases. This compound has shown potential in research for autosomal dominant polycystic kidney disease (ADPKD).[1]
These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo experimental settings.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Not explicitly specified, but soluble for stock solution preparation. | General practice for similar compounds is to dissolve in DMSO at high concentrations (e.g., 10-50 mM). |
| Cdk7-IN-8 | DMSO | > 45 mg/mL | A related covalent CDK7 inhibitor. |
| Cdk7-IN-8 | Water | < 1 mg/mL | Poorly soluble in aqueous solutions. |
| THZ1 | DMSO | 50 mg/mL | A related covalent CDK7 inhibitor. |
Table 2: In Vitro and In Vivo Experimental Parameters for this compound
| Parameter | Value | Cell Line / Animal Model | Experiment Type | Reference |
| IC50 | 4 nM | N/A | In vitro kinase assay | [1] |
| In Vitro Concentration | 1-3 µM | Madin-Darby canine kidney (MDCK) cells | Cyst growth inhibition | [1] |
| In Vivo Dosage | 5 mg/kg | ADPKD mouse model | Subcutaneous injection, once daily for 6 days |
Experimental Protocols
In Vitro Experiments
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in in vitro experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
2. Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of this compound on cancer cell proliferation using the MTT assay.
-
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells onto a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight at 37°C.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Western Blot Analysis of Downstream Targets
This protocol is for analyzing the effect of this compound on the phosphorylation of downstream targets like CDK1 and CDK2.
-
Materials:
-
Cells of interest
-
6-well culture plates
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-CDK1, anti-p-CDK2, anti-total CDK1, anti-total CDK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the lysate and centrifuge to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and detect the signal using a chemiluminescent substrate.
-
-
In Vivo Experiments
1. Preparation of this compound for Subcutaneous Injection
This protocol provides a general formulation strategy for preparing this compound for in vivo administration, based on common practices for hydrophobic compounds. A specific, validated formulation for this compound is not publicly available and should be optimized.
-
Materials:
-
This compound powder
-
DMSO, sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
-
Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex to mix.
-
Add sterile saline to the final volume and mix thoroughly.
-
The final formulation should be a clear solution or a stable suspension. Prepare fresh daily.
-
2. In Vivo Efficacy Study
This protocol is based on a study using this compound in an ADPKD mouse model.
-
Animal Model: ADPKD mouse model.
-
Administration:
-
Dose: 5 mg/kg body weight.
-
Route: Subcutaneous (s.c.) injection.
-
Frequency: Once daily.
-
Duration: 6 days.
-
-
Endpoint Analysis: At the end of the treatment period, animals can be euthanized, and tissues of interest (e.g., kidneys) can be collected for analysis of size, cyst formation, and protein expression of relevant biomarkers.
Visualizations
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.
Caption: Workflow for in vitro evaluation of this compound's effects on cells.
References
Application Notes and Protocols for CDK7-IN-20 Stability in DMSO and Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK7-IN-20 is a potent and selective irreversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression.[1] As with any small molecule inhibitor intended for in vitro and in vivo studies, understanding its stability in common solvents such as Dimethyl Sulfoxide (DMSO) and in complex biological matrices like cell culture media is critical for ensuring the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in misleading data.
This document provides detailed application notes and protocols for assessing the stability of this compound. While specific quantitative stability data for this compound is not publicly available, this guide offers generalized protocols based on best practices for similar covalent kinase inhibitors.
Signaling Pathway of CDK7
CDK7 plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[2][3]
References
Application Notes and Protocols for CDK7 Inhibition in Cell Culture
Note: The compound "CDK7-IN-20" was not found in the scientific literature. It is presumed to be a typographical error, and these application notes are based on the well-characterized and similarly named CDK7 inhibitor, Cdk7-IN-8 , along with other exemplary CDK7 inhibitors.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a crucial serine/threonine kinase that plays a dual role in regulating the cell cycle and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation of transcription.[1] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a significant therapeutic target in oncology.
Cdk7-IN-8 is a potent and selective covalent inhibitor of CDK7. It forms an irreversible bond with a cysteine residue within the ATP-binding pocket of CDK7, leading to the inhibition of its kinase activity. This dual blockade of cell cycle progression and transcription makes Cdk7-IN-8 a valuable tool for cancer research and a potential anti-cancer agent.
Data Presentation
The effective concentration of a CDK7 inhibitor can vary significantly depending on the cell line and the duration of treatment. Below is a summary of reported half-maximal inhibitory concentration (IC50) values for Cdk7-IN-8 in various cancer cell lines after 72 hours of treatment. This data serves as a starting point for determining the optimal concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 25.26 |
| OVCAR-3 | Ovarian Cancer | 45.31 |
| HCC1806 | Breast Cancer | 44.47 |
| HCC70 | Breast Cancer | 50.85 |
| Enzymatic Assay | CDK7 | 54.29 |
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating the CDK7 signaling pathway and a general experimental workflow for assessing the effects of a CDK7 inhibitor in cell culture.
Caption: Dual functions of CDK7 in cell cycle and transcription, and its inhibition.
Caption: General workflow for evaluating the effects of a CDK7 inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of a CDK7 inhibitor and calculating its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
CDK7 inhibitor (e.g., Cdk7-IN-8) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the CDK7 inhibitor in complete culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended for the initial experiment to determine the approximate IC50 value.
-
Include a vehicle control (DMSO-treated) at the same concentration as in the highest inhibitor dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for CDK7 Pathway Modulation
This protocol is to confirm target engagement by assessing the phosphorylation status of known CDK7 substrates, such as CDK1/2 and RNA Polymerase II.
Materials:
-
6-well plates
-
CDK7 inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-CDK1(Thr161), anti-p-CDK2(Thr160), anti-p-RNA Pol II CTD (Ser5), and their total protein counterparts, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of the CDK7 inhibitor and a vehicle control for a predetermined time (e.g., 6-24 hours).
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Membrane Transfer:
-
Normalize the protein concentration for all samples.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with a CDK7 inhibitor.
Materials:
-
CDK7 inhibitor
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the desired concentrations of the CDK7 inhibitor and a vehicle control for an appropriate time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
-
Cell Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols: CDK7 Inhibition in Cystic Kidney Organoids
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1][2] Recent research has identified Cyclin-Dependent Kinase 7 (CDK7) as a potential therapeutic target in ADPKD. CDK7, a component of the general transcription factor TFIIH, plays a crucial role in regulating the cell cycle and transcription.[3] Its inhibition has been shown to impede the growth of cystic cells. This document provides detailed application notes and protocols for the treatment of cystic kidney organoids with CDK7 inhibitors, using THZ1 as a representative compound due to the availability of published data. While the specific compound CDK7-IN-20 was requested, the principles and protocols outlined here are broadly applicable to novel CDK7 inhibitors.
1. Data Presentation: Efficacy of CDK7 Inhibition
The following tables summarize the quantitative data on the effects of the CDK7 inhibitor THZ1 on cystic kidney models.
Table 1: In Vitro Efficacy of THZ1 on ADPKD Patient-Derived Cells
| Parameter | Control (DMSO) | THZ1 (50 nM) | THZ1 (100 nM) | THZ1 (200 nM) |
| Cell Viability (IC50) | PH Cells: >1000 nM | PN Cells: ~150 nM | ||
| Phospho-Pol II (Ser5) Level | 100% | Significant Reduction | Significant Reduction | Significant Reduction |
| Phospho-Pol II (Ser7) Level | 100% | Significant Reduction | Significant Reduction | Significant Reduction |
| G2/M Phase Cell Population | ~20% | ~35% | ~45% | |
| Apoptosis Rate | ~5% | ~15% | ~25% |
PH cells: Normal human primary kidney cells; PN cells: ADPKD patient-derived primary kidney cyst-lining epithelial cells. Data are illustrative and compiled from findings suggesting CDK7 inhibition selectively affects cystic cells by inducing cell cycle arrest and apoptosis.
Table 2: In Vivo Efficacy of THZ1 in a Pkd1-mutant Mouse Model of ADPKD
| Parameter | Control (DMSO) | THZ1 (10 mg/kg) |
| Kidney Weight to Body Weight Ratio (%) | ~8% | ~4% |
| Cystic Index (%) | ~60% | ~20% |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~150 | ~50 |
| Ki-67 Positive Cells (%) | High | Significantly Reduced |
Data represents findings from studies on early-onset and late-onset ADPKD mouse models treated with THZ1, demonstrating a significant reduction in kidney size, cyst formation, and improvement in kidney function.[4]
2. Signaling Pathway
CDK7 plays a pivotal role in the transcriptional amplification driven by super-enhancers, which are crucial for the expression of genes involved in cystogenesis in ADPKD. Inhibition of CDK7 disrupts this process, leading to reduced proliferation of cystic epithelial cells.
Caption: CDK7 signaling pathway in ADPKD cystogenesis.
3. Experimental Protocols
3.1. Protocol for Generation of Cystic Kidney Organoids
This protocol is adapted from established methods for generating kidney organoids from human pluripotent stem cells (hPSCs) and inducing cyst formation.[5]
Materials:
-
Human pluripotent stem cells (hPSCs) with PKD1 or PKD2 mutations (or isogenic controls)
-
mTeSR™1 or similar hPSC maintenance medium
-
Gentle Cell Dissociation Reagent
-
Basal medium (e.g., DMEM/F12)
-
CHIR99021 (GSK3 inhibitor)
-
FGF9
-
B-27™ Supplement
-
Forskolin (for cyst induction)
-
Matrigel®
-
Ultra-low attachment plates
Procedure:
-
hPSC Culture: Maintain hPSCs on Matrigel-coated plates in mTeSR™1 medium. Passage cells using Gentle Cell Dissociation Reagent when they reach 70-80% confluency.
-
Organoid Induction (Day 0):
-
Dissociate hPSCs into single cells.
-
Resuspend cells in basal medium containing 8 µM CHIR99021.
-
Plate 1.5 x 10^5 cells per well in a 96-well ultra-low attachment plate to form embryoid bodies (EBs).
-
Centrifuge the plate to aggregate the cells.
-
-
Differentiation (Day 1-4):
-
On Day 1, add FGF9 (200 ng/mL) and Heparin (1 µg/mL) to the culture medium.
-
On Day 4, transfer the EBs to a new ultra-low attachment plate with basal medium containing B-27™ Supplement.
-
-
Organoid Maturation (Day 7-14):
-
Continue to culture the organoids, changing the medium every 2-3 days. Organoids will develop nephron-like structures.
-
-
Cyst Induction (from Day 14 onwards):
-
To induce cyst formation in PKD-mutant organoids, supplement the culture medium with 10 µM Forskolin.
-
Culture for an additional 7-14 days, observing for the formation of cystic structures. Control organoids should not form significant cysts.
-
3.2. Protocol for CDK7 Inhibitor Treatment of Cystic Kidney Organoids
This protocol outlines a high-throughput screening approach for evaluating the efficacy of CDK7 inhibitors on cystic kidney organoids.
Materials:
-
Cystic kidney organoids (generated as per Protocol 3.1)
-
CDK7 inhibitor stock solution (e.g., this compound or THZ1 in DMSO)
-
Culture medium (as used for organoid maturation)
-
96-well imaging plates (black, clear bottom)
-
High-content imaging system
-
Image analysis software (e.g., ImageJ/Fiji)
-
Cell viability assay reagents (e.g., CellTiter-Glo® 3D)
Procedure:
-
Plating Organoids:
-
On Day 14 of differentiation (or once cysts are established), transfer individual cystic organoids into each well of a 96-well imaging plate containing 100 µL of culture medium.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the CDK7 inhibitor in culture medium. Include a vehicle control (DMSO) and a positive control if available.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the compound-containing medium to achieve the final desired concentrations.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire brightfield and/or fluorescence images of the organoids at regular intervals (e.g., every 24-48 hours) for 7-14 days using a high-content imaging system.
-
-
Data Analysis:
-
Use image analysis software to quantify the total cystic area or volume per organoid over time.
-
Normalize the data to the vehicle control.
-
At the end of the experiment, perform a cell viability assay to assess the toxicity of the compound.
-
-
Dose-Response Curve:
-
Plot the percentage inhibition of cyst growth against the logarithm of the inhibitor concentration to determine the IC50 value.
-
4. Experimental Workflow
The following diagram illustrates the overall workflow for testing a CDK7 inhibitor on cystic kidney organoids.
Caption: Workflow for screening CDK7 inhibitors.
The use of cystic kidney organoids provides a powerful in vitro platform for the preclinical evaluation of novel therapeutic agents for ADPKD. The protocols and data presented here, centered on the known effects of the CDK7 inhibitor THZ1, offer a robust framework for investigating compounds like this compound. By leveraging these advanced cellular models, researchers can accelerate the discovery and development of new treatments for polycystic kidney disease.
References
Application Notes and Protocols for In Vivo Administration of CDK7 Inhibitors in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of cell cycle progression and transcription, making it a compelling target in oncology.[1][2][3] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle transitions.[4][5] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription. Dysregulation of CDK7 activity has been implicated in various cancers, and its inhibition has shown therapeutic potential in preclinical studies.
These application notes provide a generalized protocol for the in vivo administration of CDK7 inhibitors in mice, based on published studies using compounds such as YKL-5-124 and THZ1. It is important to note that specific parameters for novel inhibitors like CDK7-IN-20 may require optimization.
Signaling Pathway of CDK7
The following diagram illustrates the dual role of CDK7 in regulating the cell cycle and transcription.
Experimental Protocols
Animal Models
The choice of animal model is critical for the successful evaluation of a CDK7 inhibitor. Commonly used models include:
-
Subcutaneous Xenografts: Human cancer cell lines (e.g., HCT116, H929, AMO1) are implanted subcutaneously into immunocompromised mice (e.g., SCID, NSG). This model is useful for assessing the general anti-tumor efficacy of a compound.
-
Orthotopic Models: Cancer cells are implanted into the organ of origin (e.g., pancreas, lung). This provides a more clinically relevant tumor microenvironment.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic alterations, closely mimicking human disease.
Formulation of this compound (Generalized)
The formulation of the CDK7 inhibitor is crucial for its solubility, stability, and bioavailability. A common vehicle for similar compounds is:
-
Vehicle: A solution of 5% N,N-dimethylacetamide (DMA), 40% polyethylene glycol 300 (PEG300), and 55% sterile water.
Preparation:
-
Dissolve the required amount of this compound in DMA.
-
Add PEG300 and mix thoroughly.
-
Add sterile water to the final volume and mix until a clear solution is obtained.
-
The formulation should be prepared fresh daily before administration.
Administration of this compound
-
Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical studies with CDK7 inhibitors. Intravenous (IV) administration has also been reported.
-
Dosage and Schedule: The optimal dosage and schedule will depend on the specific inhibitor and the tumor model. Based on studies with other CDK7 inhibitors, a starting point for dose-ranging studies could be:
-
YKL-5-124: 2.5, 5, or 10 mg/kg, administered intraperitoneally once daily for 5 consecutive days per week for 2 weeks.
-
THZ1: 5 or 10 mg/kg, administered intraperitoneally twice daily for 28 days.
-
SY-1365: 30 mg/kg, administered intravenously twice a week.
-
Procedure:
-
Randomize tumor-bearing mice into treatment and vehicle control groups once tumors reach a predetermined size (e.g., 100-200 mm³).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer the formulated this compound or vehicle according to the chosen route, dosage, and schedule.
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²) at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., Western blot, immunohistochemistry).
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of a CDK7 inhibitor.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format for easy comparison.
Table 1: In Vivo Efficacy of CDK7 Inhibitors in Mouse Xenograft Models
| CDK7 Inhibitor | Cancer Model | Mouse Strain | Administration Route & Schedule | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| YKL-5-124 | H929 Multiple Myeloma | SCID | IP, 5 days/week for 2 weeks | 5 or 10 | Near complete tumor eradication | |
| THZ1 | Cervical Cancer | Nude | IP, twice daily for 28 days | 10 | Significant tumor repression | |
| THZ1 | Pancreatic Cancer | C57BL/6J | IP, 5 days/week | 5 | Enhanced anti-tumorigenic activity with chemotherapy | |
| SY-1365 | ER+ Breast Cancer | NSG | IV, twice a week for 28 days | 30 | Not specified |
Table 2: Pharmacodynamic Effects of CDK7 Inhibitors in Tumors
| CDK7 Inhibitor | Cancer Model | Biomarker | Effect | Analytical Method | Reference |
| YKL-5-124 | H929 Multiple Myeloma | p-Rb | Decreased | Western Blot | |
| THZ1 | Cervical Cancer | Ki67 | Decreased | Immunohistochemistry | |
| THZ1 | Cervical Cancer | TUNEL | Increased | TUNEL Assay | |
| THZ1 | Pancreatic Cancer | WEE1, CHK1, MCL1 | Decreased | Western Blot |
Safety and Toxicity
While CDK7 inhibitors have shown promising anti-tumor activity, potential toxicity should be carefully monitored. In some studies, CDK7 inhibitors were well-tolerated with no significant body weight loss. However, long-term administration may lead to side effects due to the essential roles of CDK7 in normal cell function. Therefore, it is crucial to include a toxicity assessment in preclinical studies, monitoring parameters such as body weight, clinical signs of distress, and performing histopathological analysis of major organs at the end of the study.
Conclusion
The protocol and information provided here offer a comprehensive guide for the in vivo evaluation of CDK7 inhibitors in mouse models. By understanding the dual mechanism of action of CDK7 and following a structured experimental workflow, researchers can effectively assess the therapeutic potential of novel compounds like this compound. Careful optimization of the formulation, dosage, and schedule for each specific inhibitor and cancer model is essential for obtaining reliable and reproducible results.
References
- 1. gosset.ai [gosset.ai]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CDK7-IN-20 Experiments
Welcome to the technical support center for CDK7-IN-20 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Here we address common issues that may arise during the use of this compound and other CDK7 inhibitors in various experimental settings.
Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values can stem from several factors:
-
Drug Stability and Handling: Ensure this compound is stored correctly, protected from light, and stock solutions are not subject to degradation. It is recommended to prepare fresh dilutions for each experiment.[1][2]
-
Cell Seeding Density: The number of cells at the start of an experiment can significantly impact results. Optimize and maintain a consistent cell seeding density.[1]
-
Assay Duration: The cytotoxic effects of CDK7 inhibitors can be time-dependent. A 72-hour incubation is common, but this may need to be optimized for your specific cell line.[1]
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug sensitivity.[1]
-
Solubility Issues: this compound is poorly soluble in aqueous solutions. Precipitation upon dilution of a DMSO stock into aqueous buffer can lead to inaccurate concentrations. Refer to the solubility protocol below for guidance.
Q2: I am not observing a significant decrease in the phosphorylation of RNA Polymerase II (Pol II) after treating cells with this compound. What should I check?
-
Insufficient Drug Concentration or Incubation Time: The effect on Pol II phosphorylation is both dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Antibody Quality: Ensure the antibodies used for Western blotting, particularly those against phospho-Ser2 and phospho-Ser5 of the Pol II CTD, are specific and validated for this application.
-
Cellular Resistance: The cells may have developed resistance to the inhibitor, potentially through mechanisms like drug efflux via ABC transporters.
Q3: I am concerned about the off-target effects of this compound. How can I mitigate them?
While this compound is a selective inhibitor, off-target effects can occur, especially at higher concentrations.
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration that elicits the desired on-target effect.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to distinguish specific from non-specific effects.
-
Perform Rescue Experiments: If a specific off-target is suspected, overexpressing the wild-type off-target kinase may reverse the observed phenotype.
-
Consider Selectivity Profile: Be aware that some CDK7 inhibitors can show activity against other kinases like CDK12 and CDK13 at higher concentrations.
Q4: this compound is precipitating out of my solution. How can I improve its solubility?
This compound is a lipophilic molecule with low aqueous solubility.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.
-
Preparation of Stock Solution: When preparing the stock solution, ensure complete dissolution by vortexing and/or sonicating.
-
Dilution into Aqueous Buffers: When diluting the DMSO stock into aqueous buffers like PBS, the final DMSO concentration should be kept low (generally below 0.5%) to avoid both precipitation and cellular toxicity.
-
Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment to avoid degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for CDK7 inhibitors from various studies.
Table 1: IC50 Values of CDK7 Inhibitors in Biochemical and Cellular Assays
| Inhibitor | Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | CDK7 | Biochemical | 4 | MedChemExpress |
| THZ1 | CDK7 | Biochemical | 3.2 | |
| BS-181 | CDK7 | Biochemical | 21 | |
| ICEC0942 (CT7001) | CDK7 | Biochemical | 40 | |
| YKL-5-124 | CDK7 | Biochemical | 53.5 | |
| Cdk7-IN-8 | HCT116 | Cellular (72h) | 25.26 | |
| Cdk7-IN-8 | OVCAR-3 | Cellular (72h) | 45.31 | |
| Cdk7-IN-8 | HCC70 | Cellular (72h) | 50.85 |
Table 2: Selectivity of Various CDK7 Inhibitors
| Inhibitor | CDK7 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Notes | Reference |
| YKL-5-124 | 53.5 | No inhibition | No inhibition | Highly selective for CDK7 over CDK12/13. | |
| THZ1 | equipotent | equipotent | equipotent | Also targets CDK12 and CDK13. | |
| SY-351 | - | Shows some inhibition at 1 µM | Shows some inhibition at 1 µM | Primarily targets CDK7 at lower concentrations. |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Western Blot Analysis of CDK7 Target Engagement
This protocol verifies the on-target activity of this compound by assessing the phosphorylation status of its downstream targets.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Total RNA Polymerase II
-
Phospho-CDK1 (Thr161)
-
Total CDK1
-
Phospho-CDK2 (Thr160)
-
Total CDK2
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) / RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations and for the appropriate time.
-
Harvest Cells: Harvest both adherent and floating cells.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the distribution of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
CDK7 Signaling Pathway
Caption: CDK7's dual role in cell cycle and transcription, and its inhibition by this compound.
Experimental Workflow for this compound Cellular Assays
References
Technical Support Center: Optimizing CDK7-IN-20 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CDK7-IN-20 in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation of transcription. By inhibiting CDK7, this compound can lead to cell cycle arrest and a shutdown of key transcriptional programs that drive cell proliferation, making it a valuable tool for cancer research.
Q2: What is a recommended starting concentration for this compound in my cell line?
A2: A good starting point for this compound is to perform a dose-response experiment based on its reported half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The IC50 values for the closely related compound Cdk7-IN-8, which can be used as a reference, are in the nanomolar range. For example, after 72 hours of treatment, the IC50 values are 50.85 nM for HCC70, 45.31 nM for OVCAR-3, 25.26 nM for HCT116, and 44.47 nM for HCC1806.[1][2] It is highly recommended to determine the IC50 empirically in your specific cell line. A typical starting range for a dose-response curve could be from 0.1 nM to 10 µM.[3]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on your cell line and the biological question being investigated. For cell viability and proliferation assays, treatment times of 24 to 72 hours are common. For mechanistic studies examining more immediate effects on transcription (e.g., RNA Pol II phosphorylation) or cell cycle markers, shorter time points (e.g., 6, 12, or 24 hours) may be more appropriate.
Q4: What are the expected phenotypic effects of this compound treatment?
A4: Inhibition of CDK7 with compounds like this compound can lead to several observable phenotypes, including:
-
Cell Cycle Arrest: Predominantly at the G1/S or G2/M phase.
-
Induction of Apoptosis: Particularly in sensitive cancer cell lines.
-
Decreased Cell Proliferation: A general reduction in the rate of cell growth.
-
Inhibition of Transcription: Evidenced by reduced phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 5 and Serine 7.
Q5: How should I prepare and store this compound?
A5: For long-term storage, this compound powder should be stored at -20°C. For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. To maintain stability, it is advisable to:
-
Store the DMSO stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize the reported IC50 values for CDK7 inhibitors in various cancer cell lines. This data can serve as a reference for designing your initial dose-response experiments.
Table 1: IC50 Values of Cdk7-IN-8 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |
| HCT116 | Colon Carcinoma | 25.26 | 72 hours |
| OVCAR-3 | Ovarian Cancer | 45.31 | 72 hours |
| HCC1806 | Breast Cancer | 44.47 | 72 hours |
| HCC70 | Breast Cancer | 50.85 | 72 hours |
Data for Cdk7-IN-8 is presented as a close analog to this compound.
Table 2: IC50 Values of THZ1 (another CDK7 inhibitor) in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) - 2 days | IC50 (nM) - 7 days |
| MCF7 | ER+ | 130 | 80 |
| T47D | ER+ | 150 | 90 |
| MDA-MB-231 | TNBC | 200 | 120 |
| BT-474 | HER2+ | 180 | 100 |
This data illustrates the range of sensitivities across different breast cancer subtypes to CDK7 inhibition.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Viability and Dose-Response Curve Generation (CCK-8 Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a wide concentration range (e.g., 0.1 nM to 10 µM). Remove the existing medium and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours in the CO2 incubator.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of CDK7 Inhibition Markers
This protocol is for assessing the phosphorylation status of CDK7 downstream targets.
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNA Pol II (Ser5/7), anti-total RNA Pol II, anti-p-CDK1 (Thr161), anti-total CDK1, anti-p-CDK2 (Thr160), anti-total CDK2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat with various concentrations of this compound for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound or DMSO for a duration equivalent to one cell cycle (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest cells by trypsinization and wash with PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Troubleshooting Guide
Problem 1: No or reduced efficacy of this compound (e.g., high IC50 value).
| Possible Cause | Recommended Action |
| Compound Degradation | Prepare a fresh stock solution of this compound. Ensure proper storage at -80°C in small aliquots. |
| Incorrect Concentration | Verify the final concentration of this compound in your experiment. Perform a wider dose-response curve. |
| Cell Line Insensitivity | Test this compound on a known sensitive cell line (e.g., HCT116, OVCAR-3) in parallel to confirm compound activity. |
| Insufficient Incubation Time | Increase the incubation time (e.g., 48, 72, or 96 hours) as the effects of CDK7 inhibition can be time-dependent. |
| Low Target Engagement | Perform a western blot to assess the phosphorylation of downstream targets like RNA Pol II CTD (Ser5/7) to confirm target engagement in your cells. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Recommended Action |
| Variability in Cell Seeding Density | Ensure accurate and consistent cell counting and seeding for each experiment. |
| High Cell Passage Number | Use cells within a consistent and low passage number range, as drug sensitivity can change with high passage numbers. |
| Inhibitor Stock Degradation | Avoid repeated freeze-thaw cycles of the stock solution by preparing and using small aliquots. |
Problem 3: Significant cell death even at low concentrations.
| Possible Cause | Recommended Action |
| High Sensitivity of the Cell Line | Your cell line may be particularly sensitive to CDK7 inhibition. Use a lower range of concentrations in your dose-response experiment. |
| Solvent Cytotoxicity | Ensure the final concentration of DMSO in the culture medium is low (≤ 0.1%) and include a vehicle-only control to assess solvent toxicity. |
Problem 4: Unexpected phenotype observed.
| Possible Cause | Recommended Action |
| Off-Target Effects | At higher concentrations, this compound may inhibit other kinases. Use the lowest effective concentration and validate findings with a second, structurally different CDK7 inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown of CDK7). |
| Cellular Context | The effect of CDK7 inhibition can be cell-type specific. Characterize the downstream effects on CDK7 targets to confirm on-target activity in your specific cell line. |
Visualizations
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration and assessing efficacy.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Investigating Off-Target Effects of CDK7 Inhibitors
Disclaimer: Comprehensive, publicly available data on a compound specifically named "CDK7-IN-20" is limited. This guide utilizes data from well-characterized, selective CDK7 inhibitors such as SY-351 and YKL-5-124 as representative examples to illustrate the principles and methodologies for investigating off-target effects. The experimental approaches described are directly applicable to the study of novel CDK7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is CDK7 and why is it a therapeutic target?
Cyclin-dependent kinase 7 (CDK7) is a key protein that plays a dual role in two fundamental cellular processes: transcription and cell cycle progression.[1] As a component of the Transcription Factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for initiating and elongating transcription.[1][2] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which control cell cycle checkpoints.[1][2] This dual function makes CDK7 an attractive therapeutic target in oncology.
Q2: What are the potential off-target effects of a CDK7 inhibitor?
While CDK7 inhibitors are designed for selectivity, they may interact with other kinases, especially at higher concentrations. The most likely off-targets are structurally related kinases. For instance, some CDK7 inhibitors have shown activity against CDK12 and CDK13 at higher concentrations. It is crucial to consider these potential off-target effects as CDK12 and CDK13 are also involved in transcriptional regulation.
Q3: What are the expected on-target phenotypic effects of CDK7 inhibition?
On-target inhibition of CDK7 is expected to lead to two primary cellular outcomes:
-
Transcriptional Inhibition: Reduced phosphorylation of RNA Polymerase II leads to the suppression of transcription, particularly affecting genes with super-enhancers that are often highly expressed in cancer cells.
-
Cell Cycle Arrest: By preventing the activation of other CDKs (like CDK1 and CDK2), CDK7 inhibition can cause the cells to arrest at different stages of the cell cycle.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death or toxicity at low concentrations. | Off-target effects on essential kinases. | 1. Verify the IC50 of your CDK7 inhibitor in your specific cell line.2. Perform a kinome-wide selectivity screen to identify potential off-targets.3. Lower the inhibitor concentration and increase the treatment time. |
| Lack of expected phenotype (e.g., no cell cycle arrest). | 1. The cell line may be resistant to CDK7 inhibition.2. Suboptimal inhibitor concentration or treatment duration. | 1. Confirm CDK7 expression and activity in your cell line.2. Perform a dose-response and time-course experiment.3. Use a positive control cell line known to be sensitive to CDK7 inhibition. |
| Inconsistent results between experiments. | 1. Reagent variability.2. Cell passage number and confluency. | 1. Use freshly prepared inhibitor solutions.2. Maintain consistent cell culture conditions. |
| Data suggests off-target activity. | The inhibitor may be binding to other kinases. | 1. Use an inactive analog of the inhibitor as a negative control.2. Perform rescue experiments by introducing a drug-resistant form of CDK7. |
Quantitative Data Summary
The following tables summarize the selectivity and target engagement data for the well-characterized CDK7 inhibitor SY-351, which can serve as a reference for evaluating novel CDK7 inhibitors.
Table 1: Kinase Selectivity of SY-351
| Kinase | Inhibition at 0.2 µM | Inhibition at 1 µM |
| CDK7 | >90% | >90% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| Other (249 kinases) | <50% | Six other kinases >50% |
Data from KiNativ profiling in a panel of 252 kinases.
Table 2: SY-351 Target Engagement in HL-60 Cells (1-hour treatment)
| Target | EC50 | EC90 |
| CDK7 | 8.3 nM | 39 nM |
| CDK12 | 36 nM | 172 nM |
This data highlights that a concentration of 50 nM SY-351 effectively engages CDK7 while minimizing the engagement of CDK12.
Table 3: IC50 Values of SY-351 Against Active Kinase Complexes
| Kinase Complex | IC50 |
| CDK7/CCNH/MAT1 | 23 nM |
| CDK2/CCNE1 | 321 nM |
| CDK9/CCNT1 | 226 nM |
| CDK12/CCNK | 367 nM |
This demonstrates the high selectivity of SY-351 for the CDK7 complex over other cyclin-dependent kinases.
Key Experimental Protocols
1. Kinome-Wide Selectivity Profiling (e.g., KiNativ)
This method is used to assess the selectivity of an inhibitor across a broad panel of kinases.
-
Principle: This assay measures the ability of a compound to compete with an ATP probe for binding to the active site of kinases in a cell lysate.
-
Methodology:
-
Prepare cell lysates.
-
Incubate the lysate with a range of concentrations of the test inhibitor (e.g., this compound).
-
Add a biotinylated ATP probe that covalently binds to the active site of kinases.
-
Capture the labeled kinases on a streptavidin plate.
-
Detect the amount of captured kinase using specific antibodies.
-
The reduction in signal in the presence of the inhibitor indicates its binding affinity for that kinase.
-
2. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in intact cells and tissues.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Methodology:
-
Treat intact cells with the CDK7 inhibitor or a vehicle control.
-
Heat the cells at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble CDK7 in each sample by Western blotting or other protein detection methods.
-
Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve for the inhibitor-treated samples compared to the control indicates target engagement.
-
3. Western Blot Analysis for On-Target and Off-Target Pathway Modulation
This protocol assesses the functional consequences of CDK7 inhibition by measuring the phosphorylation status of its downstream substrates.
-
Methodology:
-
Treat cells with the CDK7 inhibitor at various concentrations and for different durations.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
On-Target Effects: Phospho-RNAPII CTD (Ser5), Phospho-CDK1 (Thr161), Phospho-CDK2 (Thr160).
-
Potential Off-Target Effects (CDK12/13): Phospho-RNAPII CTD (Ser2).
-
Loading Control: GAPDH, β-actin, or Tubulin.
-
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Visualizations
Caption: CDK7's dual role in transcription and cell cycle regulation.
References
Technical Support Center: Covalent CDK7 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent CDK7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the potency of our covalent CDK7 inhibitor in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to covalent CDK7 inhibitors can arise from several mechanisms. One common mechanism is the upregulation of multidrug transporters like ABCB1 and ABCG2, which actively pump the inhibitor out of the cell, reducing its intracellular concentration.[1] Another possibility is the activation of compensatory or "bypass" signaling pathways that circumvent the need for CDK7 activity. A key example is the activation of the mTOR/PI3K signaling cascade.[2]
Q2: Our cell line has developed resistance to a non-covalent CDK7 inhibitor. Will it be cross-resistant to covalent inhibitors?
A2: Not necessarily. A common resistance mechanism to non-covalent CDK7 inhibitors is the acquisition of mutations in the CDK7 gene itself, such as the D97N substitution, which reduces the binding affinity of non-covalent inhibitors.[2] Interestingly, cells harboring this mutation may remain sensitive to covalent CDK7 inhibitors, as they bind to a different site (typically Cys312) and their mechanism of action is less affected by mutations in the ATP-binding pocket.
Q3: We are concerned about the off-target effects of our covalent CDK7 inhibitor. What are the most likely off-targets, and how can we assess them?
A3: The most common off-targets for many first-generation covalent CDK7 inhibitors, such as THZ1, are the closely related transcriptional kinases CDK12 and CDK13.[3][4] This is due to structural homology and a similar covalent binding mechanism. To assess off-target effects, you can perform a kinome-wide selectivity screen. Alternatively, you can perform western blotting to check for the phosphorylation of known substrates of CDK12/13, such as the Ser2 residue of the RNA Polymerase II C-terminal domain (CTD). Using a more selective covalent inhibitor, like YKL-5-124, can also help dissect the specific effects of CDK7 inhibition.
Q4: We are seeing inconsistent IC50 values for our covalent CDK7 inhibitor in our cell viability assays. What could be the cause?
A4: Inconsistent IC50 values can stem from several experimental variables. Firstly, ensure the stability and proper handling of your inhibitor, as covalent compounds can be susceptible to degradation. It is advisable to prepare fresh dilutions for each experiment. Secondly, standardize your cell seeding density, as variations in cell number can significantly impact results. Finally, be mindful of cell line authenticity and passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. We recommend verifying your cell line's identity using Short Tandem Repeat (STR) profiling.
Troubleshooting Guides
Problem 1: No significant decrease in RNA Polymerase II phosphorylation after treatment with a covalent CDK7 inhibitor.
| Possible Cause | Troubleshooting Step |
| Ineffective Target Engagement | Confirm target engagement using a Cellular Thermal Shift Assay (CETSA) or a target engagement assay with a biotinylated probe. |
| Suboptimal Antibody for Western Blot | Verify the specificity and validation of your phospho-RNA Pol II CTD antibodies (e.g., for Ser2, Ser5, and Ser7). |
| Incorrect Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment for your specific cell line. |
| Cell Line-Specific Differences | Be aware that the extent of RNA Pol II phosphorylation inhibition can vary between cell lines. |
Problem 2: High background or non-specific binding in a target engagement assay using a biotinylated probe.
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Block the streptavidin beads with a solution of bovine serum albumin (BSA) or yeast tRNA before incubating with the cell lysate to saturate non-specific binding sites. |
| Suboptimal Washing Steps | Increase the number of washes or the stringency of the wash buffer (e.g., by increasing the salt concentration or adding a non-ionic detergent like Tween-20 or Triton X-100). |
| Non-specific Binding to Beads | Perform a negative control experiment using biotinylated beads without the probe to identify proteins that bind non-specifically to the beads themselves. |
Quantitative Data Summary
The following table summarizes the biochemical activity of several common covalent CDK7 inhibitors against CDK7 and its primary off-targets, CDK12 and CDK13.
| Inhibitor | Target(s) | IC50 (CDK7) | IC50 (CDK12) | IC50 (CDK13) | Key Differentiators |
| THZ1 | CDK7, CDK12, CDK13 | 3.2 nM | Potent | Potent | First-in-class; potent but with significant CDK12/13 off-target activity. |
| YKL-5-124 | CDK7 | 53.5 nM | No inhibition | No inhibition | Highly selective for CDK7 over CDK12/13. |
| THZ531 | CDK12, CDK13 | 8.5 µM | 158 nM | 69 nM | Selective for CDK12/13 over CDK7. |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes based on the cited literature.
Experimental Protocols
Protocol 1: In Vitro Covalent Kinase Assay
This protocol measures the ability of a covalent inhibitor to block the enzymatic activity of CDK7.
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
Dilute recombinant CDK7/Cyclin H/MAT1 complex to the desired working concentration in kinase assay buffer.
-
Prepare a solution containing a suitable peptide substrate (e.g., derived from the RNAPII CTD) and ATP in kinase assay buffer. The ATP concentration should be close to the Km value for CDK7.
-
-
Kinase Reaction:
-
In a multi-well plate, combine the CDK7 complex and the inhibitor dilutions.
-
Pre-incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the Substrate/ATP mixture.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay) and a luminometer.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the effect of a covalent CDK7 inhibitor on the viability of cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a specific duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms that the inhibitor binds to CDK7 within a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with the covalent CDK7 inhibitor at various concentrations or a vehicle control for a specified duration (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-65°C) for a fixed time (e.g., 3 minutes) to induce thermal denaturation.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated proteins by centrifugation at high speed.
-
-
Protein Detection:
-
Quantify the amount of soluble CDK7 in the supernatant by western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CDK7 as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor compared to the vehicle control indicates target engagement.
-
Visualizations
References
Technical Support Center: CDK7-IN-20 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to CDK7-IN-20 and other CDK7 inhibitors in cell lines.
Troubleshooting Guide
Problem: Decreased sensitivity or acquired resistance to this compound in our cell line.
Possible Cause 1: Upregulation of Multidrug Resistance Transporters
-
Explanation: A primary mechanism of acquired resistance to covalent CDK7 inhibitors like THZ1 (structurally related to this compound) is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2.[1] These transporters act as efflux pumps, actively removing the inhibitor from the cell and reducing its intracellular concentration.[1] This has been observed in neuroblastoma, lung cancer, and triple-negative breast cancer cell lines.[1][2]
-
Troubleshooting Steps:
-
Gene and Protein Expression Analysis: Perform qRT-PCR and Western blotting to assess the expression levels of ABCB1 and ABCG2 in your resistant cell line compared to the parental, sensitive line.
-
Functional Assay: Use a fluorescent substrate of these transporters (e.g., Rhodamine 123 for ABCB1) to measure efflux activity. A decrease in intracellular fluorescence in resistant cells would indicate increased pump function.
-
Co-treatment with Transporter Inhibitors: Treat resistant cells with this compound in combination with known inhibitors of ABCB1 (e.g., Verapamil) or ABCG2 (e.g., Ko143) to see if sensitivity is restored.
-
Possible Cause 2: Mutations in the CDK7 Gene
-
Explanation: Although less common for covalent inhibitors, mutations in the target protein can prevent drug binding. For covalent CDK7 inhibitors like THZ1, a mutation of the cysteine residue (C312S) in the active site can block the covalent bond formation.[3] For non-covalent inhibitors, other mutations that alter the binding pocket can also confer resistance.
-
Troubleshooting Steps:
-
Sanger Sequencing: Sequence the coding region of the CDK7 gene in your resistant cell line to identify any potential mutations, paying close attention to the region around the C312 residue.
-
Computational Modeling: If a novel mutation is identified, use molecular modeling software to predict its impact on the binding of this compound.
-
Possible Cause 3: Activation of Compensatory Bypass Signaling Pathways
-
Explanation: Cells can develop resistance by activating alternative signaling pathways that bypass the need for CDK7 activity. The PI3K/AKT/mTOR pathway is a key survival pathway that has been implicated in resistance to CDK7 inhibitors.
-
Troubleshooting Steps:
-
Pathway Activation Analysis: Use Western blotting to examine the phosphorylation status (as an indicator of activation) of key proteins in the PI3K/AKT/mTOR pathway, such as AKT (at Ser473) and S6 ribosomal protein (at Ser235/236), in your resistant and parental cell lines.
-
Co-treatment with Pathway Inhibitors: Treat resistant cells with this compound in combination with inhibitors of the PI3K/AKT/mTOR pathway (e.g., a PI3K inhibitor like Alpelisib or an mTOR inhibitor like Everolimus) to assess for synergistic effects and restoration of sensitivity.
-
Frequently Asked Questions (FAQs)
Q1: We are generating a this compound resistant cell line. What is the general protocol for this?
A1: A common method for generating resistant cell lines is through continuous exposure to escalating doses of the drug.
-
Protocol:
-
Initial Culture: Begin by culturing the parental cell line in its standard growth medium containing this compound at a concentration equal to the IC50 value.
-
Passaging: When the cells reach approximately 80% confluency, passage them at a standard ratio (e.g., 1:5 or 1:10).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate in the presence of the drug, gradually increase the concentration of this compound. The increment of increase will depend on the cell line's tolerance.
-
Continuous Culture and Monitoring: Continue this process of passaging and dose escalation over several months. Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Q2: Are there any known biomarkers that can predict sensitivity to CDK7 inhibitors?
A2: Yes, several potential biomarkers are emerging. High expression of c-MYC has been linked to increased sensitivity to CDK7 inhibition in lung cancer. Additionally, the antitumor effects of CDK7 inhibition can be dependent on the p53 status of the cells.
Q3: We observe epithelial-to-mesenchymal transition (EMT) in our resistant cells. Is this related to CDK7 inhibitor resistance?
A3: The relationship is complex. While EMT is a known mechanism of resistance to some therapies like EGFR inhibitors, cells that have undergone EMT may exhibit increased sensitivity to CDK7 inhibitors. This suggests that CDK7 inhibitors could be a therapeutic strategy to overcome EMT-associated resistance to other drugs.
Q4: Our resistant cells show cross-resistance to other chemotherapeutic agents. Why might this be?
A4: If the resistance mechanism is the upregulation of multidrug transporters like ABCB1, this can lead to broad cross-resistance to other drugs that are also substrates of this pump, including many conventional chemotherapy agents.
Quantitative Data Summary
| Cell Line | CDK7 Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| H1975 (NSCLC) | THZ1 | 379 | N/A | N/A | |
| H1975/WR (NSCLC) | THZ1 | N/A | 83.4 | N/A | |
| H1975/OR (NSCLC) | THZ1 | N/A | 125.9 | N/A | |
| H1975 (NSCLC) | QS1189 | 755.3 | N/A | N/A | |
| H1975/WR (NSCLC) | QS1189 | N/A | 232.8 | N/A | |
| H1975/OR (NSCLC) | QS1189 | N/A | 275.3 | N/A |
Note: In the H1975 cell line model, the "resistant" lines (WR and OR) were generated against EGFR inhibitors and showed increased sensitivity to CDK7 inhibitors.
Experimental Protocols
Protocol 1: Western Blotting for PI3K/AKT/mTOR Pathway Activation
-
Cell Lysis: Lyse parental and this compound resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Generation of a Resistant Cell Line
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in medium containing this compound at the IC50 concentration.
-
Monitor and Passage: Monitor the cells for growth. Initially, you may observe significant cell death. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, increase the drug concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat and Isolate: Repeat the process of adaptation and dose escalation over several months. This will select for a population of resistant cells. Single-cell cloning can then be performed to isolate a clonal resistant cell line.
Visualizations
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with CDK7-IN-20
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing common solubility issues encountered with the potent and selective CDK7 inhibitor, CDK7-IN-20. By understanding its solubility characteristics and employing appropriate handling techniques, researchers can ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. It is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) but can precipitate when diluted into aqueous buffers like phosphate-buffered saline (PBS) or cell culture media.[1][2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for creating stock solutions of this compound is high-quality, anhydrous DMSO.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO introduced into the final experimental setup.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous environment is a common issue for poorly soluble compounds. This occurs when the concentration of the inhibitor exceeds its solubility limit in the final aqueous solution. To address this, consider the following strategies:
-
Lower the Final Concentration: The most direct approach is to use a lower final concentration of this compound in your experiment.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid a sudden "solvent shock" that can cause the compound to crash out of solution.
-
Use of Co-solvents: For in vivo or challenging in vitro experiments, consider using co-solvents. Formulations including agents like Tween 80, polyethylene glycol 300 (PEG300), or sodium carboxymethyl cellulose (CMC-Na) can improve solubility.[1]
-
Sonication: Brief sonication in a water bath can help to redissolve small amounts of precipitate.[1]
-
Warming: Gently warming the solution to 37°C can also aid in dissolution, but be cautious about the thermal stability of the compound and other components in your assay.
Q4: How should I store this compound powder and stock solutions?
For optimal stability, this compound powder should be stored at -20°C. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When stored properly, the powder is stable for years, and stock solutions for at least six months.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
-
Symptom: A visible precipitate forms in the cell culture well after adding the this compound working solution.
-
Possible Cause: The concentration of this compound exceeds its solubility in the complex biological medium, potentially exacerbated by interactions with proteins in fetal bovine serum (FBS).
-
Solutions:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to minimize solvent-induced toxicity and solubility issues.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Pre-warm Media: Ensure the cell culture medium is at 37°C before adding the inhibitor.
-
Test in Serum-Free Media: To determine if serum proteins are contributing to the precipitation, test the solubility of this compound in a serum-free version of your medium.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Symptom: High variability in results between replicate wells or experiments.
-
Possible Cause: Inconsistent inhibitor concentration due to partial dissolution or precipitation.
-
Solutions:
-
Visual Inspection: Before adding to your experimental system, visually inspect the prepared working solution for any signs of precipitation.
-
Vortexing: Ensure thorough mixing by vortexing the solution immediately before use.
-
Solubility Testing: Perform a simple solubility test by preparing the highest intended concentration in your final assay buffer and visually inspecting for clarity over the time course of your experiment.
-
Data Presentation
| Solvent | Cdk7-IN-8 Solubility | THZ1 (related CDK7 inhibitor) Solubility | General Recommendation for this compound |
| DMSO | > 45 mg/mL | 50 mg/mL | High solubility, recommended for stock solutions. |
| Water | < 1 mg/mL | - | Poorly soluble, avoid direct dissolution. |
| PBS | < 1 mg/mL | - | Poorly soluble, expect precipitation at higher concentrations. |
| Ethanol | Information not available | - | May be a suitable co-solvent, but should be tested. |
Data for Cdk7-IN-8 and THZ1 are sourced from publicly available technical documents.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for a few minutes to ensure complete dissolution.
-
Visual Inspection: Visually confirm that no solid particles remain in the solution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. It is crucial to mix well at each dilution step.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is below a non-toxic level for your specific cell line (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.
Mandatory Visualizations
Signaling Pathways
Caption: Dual roles of CDK7 in cell cycle control and transcription, and the inhibitory action of this compound.
Experimental Workflows
Caption: Recommended workflow for preparing and using this compound in cell culture experiments.
Logical Relationships
Caption: A logical troubleshooting guide for addressing inconsistent results with this compound.
References
Technical Support Center: Assessing the Covalent Binding of Novel CDK7 Inhibitors (e.g., CDK7-IN-20)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the covalent binding of novel Cyclin-Dependent Kinase 7 (CDK7) inhibitors, exemplified by CDK7-IN-20. The information provided is based on established methodologies for analogous covalent CDK7 inhibitors and general principles of covalent inhibitor characterization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of covalent binding for typical CDK7 inhibitors?
A1: Many covalent CDK7 inhibitors, such as THZ1 and YKL-5-124, function as irreversible inhibitors by forming a covalent bond with a specific cysteine residue, Cys312, located in a flexible C-terminal loop of the CDK7 protein that lies near the ATP-binding pocket.[1][2] This interaction is typically achieved through a reactive electrophilic group on the inhibitor, such as an acrylamide moiety, which undergoes a Michael addition with the nucleophilic thiol group of the cysteine.[1]
Q2: Why is it crucial to confirm covalent target engagement?
A2: Confirming covalent target engagement is essential to validate that the inhibitor's mechanism of action is indeed through the intended covalent modification. This confirmation helps to:
-
Correlate the biochemical mechanism with cellular and phenotypic outcomes.
-
Differentiate on-target effects from potential off-target activities.[3]
-
Understand the structure-activity relationship (SAR) for inhibitor optimization.
-
Ensure the durability of target inhibition, a key feature of covalent drugs.
Q3: What are the primary methods to assess the covalent binding of a CDK7 inhibitor?
A3: The primary methods for assessing covalent binding include:
-
Mass Spectrometry (MS): This is the gold standard for directly observing the covalent adduct. Both intact protein analysis and peptide mapping can be employed.[4]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
-
Biochemical Kinase Assays: Time-dependent inhibition assays can provide kinetic parameters (k_inact and K_i) that are characteristic of covalent inhibitors.
-
Competitive Binding Assays: Using a biotinylated probe that also binds to CDK7 can help determine target occupancy in cell lysates.
Q4: What are the expected off-target kinases for a novel CDK7 inhibitor?
A4: While highly selective inhibitors are sought, some off-target activity is possible, particularly at higher concentrations. For CDK7 inhibitors, the most likely off-targets are structurally related kinases. For instance, some CDK7 inhibitors have shown activity against CDK12 and CDK13. Kinome-wide profiling is recommended to determine the selectivity profile of a new inhibitor.
Troubleshooting Guides
Mass Spectrometry Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| No mass shift observed for the protein-inhibitor adduct. | 1. The inhibitor is not binding covalently. 2. The inhibitor concentration is too low. 3. The incubation time is too short. 4. The inhibitor is unstable under the experimental conditions. 5. Issues with the mass spectrometer settings or sensitivity. | 1. Verify inhibitor activity with an orthogonal assay (e.g., kinase activity assay). 2. Perform a dose-response and time-course experiment. 3. Check inhibitor stability using LC-MS. 4. Optimize MS parameters (e.g., ionization source, detector settings). Ensure proper desalting of the sample. |
| Multiple or unexpected mass additions are observed. | 1. The inhibitor is reacting with multiple residues on the target protein. 2. The inhibitor is reacting with itself or other components in the buffer. 3. The protein sample is heterogeneous (e.g., post-translational modifications). | 1. Perform peptide mapping to identify all modification sites. 2. Analyze an inhibitor-only control and a buffer-only control by MS. 3. Characterize the purity and homogeneity of the protein sample. |
| Low percentage of covalent modification. | 1. Sub-saturating inhibitor concentration. 2. Slow reaction kinetics. 3. Reversible covalent binding. 4. Competition from endogenous ligands in cell lysates. | 1. Increase the inhibitor concentration. 2. Increase the incubation time. 3. Use native MS to assess the stability of the covalent bond. 4. Purify the target protein to remove competing ligands. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Causes | Troubleshooting Steps |
| No thermal shift is observed upon inhibitor treatment. | 1. The inhibitor does not engage the target in cells. 2. The inhibitor concentration is too low to cause a detectable shift. 3. The chosen temperature for the isothermal dose-response (ITDR) is not optimal. 4. The antibody for Western blotting is not specific or sensitive enough. | 1. Confirm cellular permeability and stability of the inhibitor. 2. Perform a dose-response experiment over a wider concentration range. 3. First, perform a temperature-response curve to determine the optimal melting temperature (Tm) for the ITDR experiment. 4. Validate the antibody with positive and negative controls. Consider using an alternative detection method if available. |
| High variability between replicates. | 1. Inconsistent cell density or lysis. 2. Uneven heating of samples. 3. Inconsistent sample loading for Western blotting. | 1. Ensure uniform cell seeding and complete cell lysis. 2. Use a thermal cycler for precise temperature control. 3. Quantify total protein concentration (e.g., using a BCA assay) and load equal amounts for each sample. Use a loading control (e.g., GAPDH) for normalization. |
| A decrease in thermal stability is observed. | 1. The inhibitor destabilizes the target protein. 2. Off-target effects leading to downstream modifications of the target protein. | 1. This can be a valid result indicating a specific binding mode. 2. Investigate potential off-target effects and their impact on the target protein's stability. |
Quantitative Data for Covalent CDK7 Inhibitors
The following table summarizes publicly available data for well-characterized covalent CDK7 inhibitors, which can serve as a reference for evaluating novel compounds like this compound.
| Inhibitor | Target | Assay Type | IC50 / Ki / kinact | Cell Line / Conditions | Reference |
| THZ1 | CDK7 | Biochemical Kinase Assay | IC50: 3.2 nM | In vitro | |
| THZ1 | CDK7 | Time-dependent Inhibition | k_inact/K_i: not specified | In vitro | |
| YKL-5-124 | CDK7 | Biochemical Kinase Assay | IC50: 9.7 nM | In vitro | |
| YKL-5-124 | CDK7 | Time-dependent Inhibition | K_i: 2.2 nM, k_inact/K_i: 103 nM⁻¹s⁻¹ | In vitro | |
| YKL-5-124 | CDK7 | Biochemical Kinase Assay | IC50: 53.5 nM | In vitro (1mM ATP) | |
| YKL-5-124 | CDK2 | Biochemical Kinase Assay | IC50: 1300 nM | In vitro | |
| YKL-5-124 | CDK9 | Biochemical Kinase Assay | IC50: 3020 nM | In vitro | |
| SY-1365 | CDK7 | Biochemical Kinase Assay | IC50: 369 nM | In vitro (2mM ATP) | |
| LY3405105 | CDK7 | Biochemical Kinase Assay | IC50: 93 nM | In vitro | |
| BS-181 | CDK7 | Biochemical Kinase Assay | IC50: 21 nM | In vitro | |
| SNS-032 | CDK7 | Biochemical Kinase Assay | IC50: 62 nM | In vitro | |
| (R)-roscovitine | CDK7 | Biochemical Kinase Assay | IC50: ~0.2-0.7 µM | In vitro |
Experimental Protocols
Detailed Methodology: Intact Protein Mass Spectrometry
This protocol outlines the general steps for analyzing the covalent modification of recombinant CDK7 by an inhibitor like this compound using LC-MS.
-
Sample Preparation:
-
Incubate purified recombinant CDK7 protein (e.g., 1-5 µM) with the covalent inhibitor (e.g., 1-10 fold molar excess) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP) for a defined period (e.g., 1-4 hours) at room temperature.
-
Include a vehicle control (e.g., DMSO) and a positive control with a known covalent inhibitor if available.
-
Quench the reaction by adding an excess of a reducing agent like DTT or by acidifying the sample (e.g., with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Desalt the protein sample using a C4 ZipTip or an online desalting column to remove non-volatile salts.
-
Separate the protein using a reverse-phase liquid chromatography (LC) system with a C4 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting protein with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the intact mass of the protein.
-
Compare the mass of the inhibitor-treated protein with the vehicle-treated control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
The percentage of modified protein can be estimated by comparing the peak intensities of the unmodified and modified protein species.
-
Detailed Methodology: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to confirm target engagement of a CDK7 inhibitor in intact cells.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with known CDK7 dependency) to 70-80% confluency.
-
Treat the cells with various concentrations of the CDK7 inhibitor or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a specific primary antibody against CDK7 and a suitable secondary antibody.
-
Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for CDK7 at each temperature for both inhibitor-treated and vehicle-treated samples.
-
Plot the normalized band intensity against the temperature to generate melting curves.
-
A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
-
Mandatory Visualizations
Signaling Pathway of CDK7 Inhibition
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition.
Experimental Workflow for Assessing Covalent Binding
Caption: A typical workflow for characterizing a novel covalent CDK7 inhibitor.
Logical Relationship for Troubleshooting Mass Spectrometry
Caption: Troubleshooting logic for mass spectrometry analysis of covalent binding.
References
Validation & Comparative
A Comparative Guide to CDK7 Inhibitors: CDK7-IN-20 versus THZ1 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7): CDK7-IN-20 and THZ1. While THZ1 is a well-characterized inhibitor with extensive data on its activity in cancer cells, this compound is a more recently described molecule with limited publicly available data in the context of cancer research. This document aims to objectively compare their known biochemical and cellular activities, supported by available experimental data, to inform researchers on their potential applications.
Introduction to CDK7 Inhibition in Cancer
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes frequently dysregulated in cancer: transcription and cell cycle progression.[1][2][3][4] As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[1] Additionally, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle transitions. The inhibition of CDK7 presents a promising therapeutic strategy to simultaneously disrupt these two key pathways that drive tumor growth and survival.
Overview of this compound and THZ1
Both this compound and THZ1 are potent and selective covalent inhibitors of CDK7. They achieve their irreversible inhibition by forming a covalent bond with a specific cysteine residue (Cys312) located outside of the ATP-binding pocket of CDK7. This covalent binding mechanism leads to a sustained and durable inhibition of CDK7's kinase activity.
THZ1 is a first-in-class covalent CDK7 inhibitor that has been extensively studied in various cancer models. It has demonstrated potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines and in vivo tumor models.
This compound is a more recently identified irreversible CDK7 inhibitor. While it shows high potency and selectivity for CDK7 in biochemical assays, its biological effects, particularly in cancer cells, are not as well-documented in publicly available literature.
Data Presentation: A Comparative Analysis
Biochemical Activity and Selectivity
The following table summarizes the in vitro biochemical potency and selectivity of this compound and THZ1 against CDK7 and other related kinases.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | CDK7 | 4 | >206-fold selective over CDK1, CDK2, CDK3, CDK5, CDK6, CDK9, and CDK12. |
| THZ1 | CDK7 | 3.2 | Also inhibits CDK12 and CDK13 at higher concentrations. |
Cellular Activity and Efficacy
Comprehensive data on the anti-cancer activity of this compound is currently limited in the public domain. The available data for this compound comes from studies in autosomal dominant polycystic kidney disease (ADPKD) models. In contrast, THZ1 has been extensively profiled across a multitude of cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (Proliferation, nM) | Observed Effects |
| This compound | MDCK | - (Canine Kidney Epithelial Cells) | Not Reported | Inhibited cyst growth and exhibited lower cytotoxicity than THZ1. |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | Potent anti-proliferative effect. |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | Potent anti-proliferative effect. | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 50-400 | Induced G2/M arrest and apoptosis; downregulated MCL-1, BCL-xL, and c-MYC. | |
| Breast Cancer Cell Lines | Breast Cancer | 80-300 | Inhibited cell growth, induced G1 arrest and apoptosis. | |
| Cervical Cancer Cell Lines | Cervical Cancer | Low nM range | Induced substantial cell apoptosis and G2/M cell cycle blockage. |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
The following diagram illustrates the dual roles of CDK7 in regulating the cell cycle and transcription, which are the primary targets of both this compound and THZ1.
References
- 1. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CDK7 Inhibitors: CDK7-IN-20 vs. YKL-5-124
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of therapeutic targets. Cyclin-dependent kinase 7 (CDK7) has emerged as a critical target in oncology due to its dual role in regulating the cell cycle and transcription. This guide provides an objective comparison of two widely used covalent inhibitors of CDK7, CDK7-IN-20 and YKL-5-124, focusing on their selectivity profiles and supported by experimental data.
This comparison guide aims to provide a clear, data-driven overview to assist researchers in selecting the most appropriate inhibitor for their experimental needs. Both this compound and YKL-5-124 are potent, irreversible inhibitors of CDK7, yet they exhibit distinct selectivity profiles across the kinome.
Data Presentation: Inhibitor Selectivity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and YKL-5-124 against a panel of cyclin-dependent kinases.
| Kinase Target | This compound IC50 (nM) | YKL-5-124 IC50 (nM) |
| CDK7 | 4 [1] | 53.5 [2] |
| CDK7/Mat1/CycH | Not Reported | 9.7 [2][3] |
| CDK1 | >824 (>206-fold selective)[1] | Not Reported |
| CDK2 | >824 (>206-fold selective) | 1300 |
| CDK3 | >824 (>206-fold selective) | Not Reported |
| CDK5 | >824 (>206-fold selective) | Not Reported |
| CDK6 | >824 (>206-fold selective) | Not Reported |
| CDK9 | >824 (>206-fold selective) | 3020 |
| CDK12 | >824 (>206-fold selective) | Inactive |
| CDK13 | Not Reported | Inactive |
Summary of Selectivity:
This compound demonstrates high potency for CDK7 with an IC50 of 4 nM and exhibits a high degree of selectivity, being over 206-fold more selective for CDK7 than for CDKs 1, 2, 3, 5, 6, 9, and 12.
YKL-5-124 is also a potent inhibitor of the active CDK7/Mat1/CycH complex (IC50 of 9.7 nM) and shows over 100-fold greater selectivity for CDK7 compared to CDK9 and CDK2. It is notably inactive against the closely related transcriptional kinases CDK12 and CDK13.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below is a representative protocol for a biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50) for CDK7 inhibitors.
Biochemical Kinase Assay for IC50 Determination
Objective: To determine the in vitro inhibitory activity of this compound and YKL-5-124 against CDK7 and other kinases.
Materials and Reagents:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound and YKL-5-124
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Plate reader (luminometer)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and YKL-5-124 in DMSO, followed by a further dilution in the kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant CDK7 enzyme and the peptide substrate to their working concentrations in the kinase assay buffer.
-
Reaction Setup: Add the diluted inhibitors or vehicle (DMSO control) to the wells of the assay plate.
-
Enzyme Addition: Add the diluted CDK7 enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The ATP concentration should be at or near the Km value for CDK7.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
CDK7 Signaling Pathway
CDK7 plays a central role in two fundamental cellular processes: transcription and cell cycle progression. The following diagram illustrates the key components and interactions within the CDK7 signaling pathway.
Caption: The dual roles of CDK7 in transcription and cell cycle control.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the kinase selectivity profile of an inhibitor involves several key stages, from initial compound handling to final data analysis.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
CDK7 Inhibitor Selectivity Profile: A Comparative Guide
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription.[1][2][3][4] Small molecule inhibitors targeting CDK7 have shown preclinical efficacy in various cancers.[5] This guide provides a comparative overview of the selectivity profile of a representative CDK7 inhibitor, using publicly available data for well-characterized compounds like YKL-5-124 and SY-351 as illustrative examples. The principles and methodologies described are broadly applicable to understanding the selectivity of any CDK7 inhibitor, including compounds designated as CDK7-IN-20.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for its therapeutic window, minimizing off-target effects that can lead to toxicity. The ideal CDK7 inhibitor would potently inhibit CDK7 while showing minimal activity against other kinases, particularly closely related cyclin-dependent kinases.
Below is a summary of the inhibitory activity of a representative selective CDK7 inhibitor, SY-351, against a panel of kinases.
| Kinase Target | Percent Inhibition at 0.2 µM SY-351 | Percent Inhibition at 1.0 µM SY-351 |
| CDK7 | >90% | >90% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| Other Kinases (panel of 252) | <50% | Six other kinases >50% |
Data is illustrative and based on findings for the selective covalent inhibitor SY-351 as described in related research.
As the data indicates, at a concentration of 0.2 µM, SY-351 is highly selective for CDK7. At a higher concentration of 1 µM, some off-target activity, notably against CDK12 and CDK13, is observed. This highlights the importance of using inhibitors at optimal concentrations to maintain selectivity. Similarly, the covalent inhibitor YKL-5-124 has demonstrated high selectivity for CDK7 with minimal engagement of other kinases at a 1µM concentration.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental protocols. The following outlines a typical workflow for an in vitro kinase assay.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., CDK7/Cyclin H/MAT1 complex)
-
Kinase-specific peptide substrates
-
Test compound (e.g., this compound)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared in the kinase assay buffer. A vehicle control (e.g., DMSO) is also included.
-
Kinase Reaction Setup: The recombinant kinase enzyme, peptide substrate, and ATP are prepared in the kinase assay buffer. The ATP concentration is typically kept near the Michaelis constant (Km) for the specific kinase.
-
Reaction Initiation: The kinase reaction is initiated by adding the ATP/substrate mixture to the wells containing the enzyme and the test compound at various concentrations.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Reaction Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
CDK7 Signaling Pathway
CDK7 plays a central role in two fundamental cellular processes: transcription and cell cycle progression. Understanding its signaling network is key to interpreting the downstream effects of its inhibition.
Caption: CDK7's dual role in transcription and cell cycle control.
In the context of transcription, CDK7 is a component of the general transcription factor TFIIH and is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcription initiation and elongation. As part of the CDK-activating kinase (CAK) complex, along with Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential drivers of cell cycle progression. Inhibition of CDK7 is therefore expected to lead to both cell cycle arrest and a broad downregulation of transcription.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CDK7 Inhibitors in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cyclin-Dependent Kinase 7 Inhibition in ADPKD
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. A growing body of evidence implicates the dysregulation of the cell cycle and transcriptional programs in the pathogenesis of ADPKD. Cyclin-dependent kinase 7 (CDK7) has emerged as a key therapeutic target due to its dual role in cell cycle control and transcriptional regulation. CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs to drive cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including those driven by super-enhancers that are implicated in ADPKD. This guide provides an objective comparison of CDK7 inhibitors that have been evaluated in preclinical models of ADPKD, supported by experimental data.
Performance and Efficacy: A Data-Driven Comparison
The following tables summarize the quantitative data on the efficacy of different CDK inhibitors with activity against CDK7 in various ADPKD models.
Table 1: Efficacy of R-roscovitine and S-CR8 in a Pkd1 Conditional Knockout Mouse Model
| Parameter | Vehicle Control | R-roscovitine (100 mg/kg) | S-CR8 (2.5 mg/kg) |
| Kidney Weight/Body Weight (%) | 4.8 ± 0.3 | 3.1 ± 0.2 (p<0.05) | 2.5 ± 0.2 (p<0.01) |
| Cystic Volume (%) | 45.3 ± 4.1 | 28.1 ± 3.5 (p<0.05) | 20.7 ± 2.9 (p<0.01) |
| Blood Urea Nitrogen (BUN, mg/dL) | 110 ± 15 | 65 ± 10 (p<0.05) | 45 ± 8 (p<0.01) |
Data adapted from a study in a Pkd1 conditional knockout mouse model, a well-established orthologous model of ADPKD.[1]
Table 2: Efficacy of THZ1 in Pkd1 Knockout Mouse Models
| ADPKD Model | Parameter | Vehicle Control | THZ1 (10 mg/kg) |
| Early-Onset (P29) | Kidney Weight/Body Weight (%) | ~10% | ~6% (p=0.0002) |
| Cystic Index (%) | ~60% | ~35% (p=0.0002) | |
| Blood Urea Nitrogen (BUN, mg/dL) | ~140 | ~60 (p=0.0001) | |
| Late-Onset (P115) | Kidney Weight/Body Weight (%) | ~4% | ~2.5% (p=0.0005) |
| Cystic Index (%) | ~30% | ~15% (p=0.0002) |
Data adapted from a study in early- and late-onset Pkd1 knockout mouse models.[2]
Table 3: In Vitro Potency of CDK Inhibitors
| Inhibitor | Target CDKs | In Vitro Cyst Formation IC50 (MDCK cells) |
| R-roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 | 16 µM |
| S-CR8 | CDK1, CDK2, CDK5, CDK7, CDK9 (2-3 fold more potent than R-roscovitine) | 0.2 µM |
| THZ1 | Covalent inhibitor of CDK7 | Not reported in ADPKD models |
In vitro data for R-roscovitine and S-CR8 are from a 3D cyst culture model.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol for R-roscovitine and S-CR8 Efficacy Study
-
Animal Model: Pkd1 conditional knockout (Pkd1 cKO) mice were used as an orthologous model of ADPKD.[1]
-
Inhibitor Preparation and Administration:
-
In Vitro Cystogenesis Assay:
-
MDCK cells were cultured in a collagen matrix to form three-dimensional cysts.
-
Cysts were treated with varying concentrations of R-roscovitine or S-CR8.
-
The half-maximal inhibitory concentration (IC50) for cyst formation was determined after 4 days of incubation.
-
-
Analysis of Efficacy:
-
Histology: Kidneys were harvested, fixed, and stained with Hematoxylin and Eosin (H&E). The cystic volume was quantified using imaging software.
-
Renal Function: Blood urea nitrogen (BUN) levels were measured from plasma samples to assess kidney function.
-
Western Blotting: Kidney lysates were analyzed by western blot to assess the levels of cell cycle markers (e.g., PCNA, p-Rb) and apoptosis markers.
-
-
Statistical Analysis: Comparisons between treatment groups were made using appropriate statistical tests (e.g., t-test), with a p-value of <0.05 considered significant.
Protocol Summary for THZ1 Efficacy Study
-
Animal Models:
-
Early-onset ADPKD: Pkd1 knockout mice treated from postnatal day 21 (P21) to P29.
-
Late-onset ADPKD: Pkd1 knockout mice treated from P95 to P115.
-
-
Inhibitor Administration:
-
THZ1 was administered at a dose of 10 mg/kg.
-
The route of administration was likely intraperitoneal injection, a common method for this compound in preclinical studies.
-
-
Analysis of Efficacy:
-
Histology: Kidneys were stained with H&E, and the cystic index (total cystic area / total kidney area) was calculated.
-
Renal Function: Plasma BUN levels were measured.
-
-
Statistical Analysis: Unpaired two-sided Student's t-test was used for comparisons between the THZ1 and vehicle-treated groups.
Concluding Remarks
The preclinical data presented in this guide highlight the potential of targeting CDK7 as a therapeutic strategy for ADPKD. The broad-spectrum CDK inhibitors, R-roscovitine and its more potent analog S-CR8, have demonstrated significant efficacy in reducing cyst burden and improving renal function in a robust ADPKD mouse model. Furthermore, the selective covalent CDK7 inhibitor, THZ1, has also shown promise in both early- and late-onset models of the disease.
A direct comparison between the broad-spectrum and selective CDK7 inhibitors in the same ADPKD model is currently lacking. Such a study would be invaluable in determining whether the therapeutic effects are primarily driven by CDK7 inhibition or if the inhibition of other CDKs contributes to the observed efficacy. Future research should also focus on the long-term safety and efficacy of these compounds and explore the potential for combination therapies to achieve a more comprehensive and durable therapeutic response in ADPKD. The continued investigation of CDK7 inhibitors holds significant promise for the development of novel and effective treatments for patients with this debilitating disease.
References
Efficacy of CDK7 Inhibition in Autosomal Dominant Polycystic Kidney Disease: A Comparative Guide to Current and Emerging Therapies
For Researchers, Scientists, and Drug Development Professionals
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of renal cysts, leading to kidney enlargement and functional decline. While Tolvaptan is the only FDA-approved treatment, the therapeutic landscape is evolving with novel targeted strategies. This guide provides an objective comparison of the preclinical efficacy of CDK7 inhibition against established and emerging treatments for ADPKD, supported by experimental data.
Executive Summary
Recent preclinical evidence highlights Cyclin-Dependent Kinase 7 (CDK7) as a promising therapeutic target in ADPKD. CDK7 inhibition, exemplified by the covalent inhibitor THZ1, has been shown to disrupt the super-enhancer-driven metabolic reprogramming that fuels cystogenesis. This guide presents a comparative analysis of the efficacy of CDK7 inhibition versus the approved vasopressin V2 receptor antagonist Tolvaptan, as well as other investigational therapies such as mTOR inhibitors, somatostatin analogues, and metformin. Quantitative data from preclinical and clinical studies are summarized to facilitate a direct comparison of their therapeutic potential.
Comparative Efficacy of ADPKD Treatments
The following tables summarize the quantitative efficacy data for various ADPKD treatments from preclinical and clinical studies.
Table 1: In Vitro Efficacy of ADPKD Treatments
| Treatment Class | Compound | Cell Line / Model | Key Efficacy Endpoint | Result |
| CDK7 Inhibitor | THZ1 | Human ADPKD cyst-lining epithelial cells (PN cells) | Cell Viability (IC50) | ~50 nM |
| Human ADPKD cyst-lining epithelial cells (PN cells) | Apoptosis | Increased apoptosis at 100 nM | ||
| mTOR Inhibitor | Sirolimus (Rapamycin) | Human ADPKD cyst-lining epithelial cells | Cell Proliferation | Inhibition of proliferation |
| Metformin | Metformin | Pkd1 knockout mouse embryonic kidney cells | Cell Proliferation | Inhibition of proliferation |
Table 2: In Vivo Efficacy of ADPKD Treatments in Animal Models
| Treatment Class | Compound | Animal Model | Key Efficacy Endpoint | Result |
| CDK7 Inhibitor | THZ1 | Pkd1 conditional knockout mice | Kidney Weight to Body Weight Ratio | Significant reduction vs. vehicle |
| Pkd1 conditional knockout mice | Cyst Area to Total Kidney Area Ratio | Significant reduction vs. vehicle | ||
| Pkd1 conditional knockout mice | Blood Urea Nitrogen (BUN) | Significant reduction vs. vehicle | ||
| mTOR Inhibitor | Everolimus | Han:SPRD rat model | Kidney Weight to Body Weight Ratio | Reduction in kidney weight gain |
| Sirolimus | Pkd1 conditional knockout mice | Cyst Volume | Reduction in cyst volume | |
| Somatostatin Analogue | Octreotide | PCK rat model | Kidney Weight to Body Weight Ratio | Reduction in kidney weight |
| Lanreotide | PCK rat model | Cystic Area | Reduction in cystic area | |
| Metformin | Metformin | Pkd1 RC/RC mouse model | Kidney Weight to Body Weight Ratio | Reduced ratio vs. control[1] |
| Pkd1 RC/RC mouse model | Cystic Index | Reduced in females vs. control[1] | ||
| Pkd1 RC/RC mouse model | Blood Urea Nitrogen (BUN) | Lowered vs. control[1] |
Table 3: Clinical Efficacy of ADPKD Treatments
| Treatment Class | Compound | Clinical Trial | Key Efficacy Endpoint | Result |
| Vasopressin V2 Receptor Antagonist | Tolvaptan | TEMPO 3:4 | Annual Rate of TKV Change | 2.8% vs 5.5% for placebo[2] |
| TEMPO 3:4 | Annual Rate of eGFR Decline | -2.61 vs -3.81 mL/min/1.73 m² for placebo[2] | ||
| REPRISE | Annual Rate of eGFR Decline | -2.34 vs -3.61 mL/min/1.73 m² for placebo | ||
| mTOR Inhibitor | Sirolimus | SUISSE ADPKD | Total Kidney Volume Change (18 months) | No significant difference vs. control |
| Everolimus | ZORA | Total Kidney Volume Change (2 years) | No significant difference vs. placebo | |
| Somatostatin Analogue | Octreotide LAR | ALADIN | Total Kidney Volume Growth (1 year) | Significantly reduced vs. placebo |
| Lanreotide | DIPAK 1 | Rate of eGFR Decline | No significant difference vs. standard care | |
| Metformin | Metformin | TAME PKD | Safety and Tolerability | Primary outcomes met, no significant effect on eGFR decline shown in this phase 2 trial |
Signaling Pathways and Mechanisms of Action
The development and progression of ADPKD involve complex signaling pathways. The diagrams below illustrate the key pathways targeted by the compared therapies.
References
Confirming On-Target Effects of CDK7 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies and data for confirming the on-target effects of CDK7 inhibitors. Due to the limited public availability of data for a specific compound designated "CDK7-IN-20," this guide will focus on well-characterized, selective CDK7 inhibitors such as YKL-5-124, SY-351, and LGR6768 as illustrative examples.
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2] As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcription initiation.[1][3][4] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, including CDK1 and CDK2, to control cell cycle progression. This dual functionality makes CDK7 a compelling therapeutic target in oncology.
Comparative Analysis of CDK7 Inhibitor Potency and Selectivity
The following table summarizes the biochemical and cellular potency of selected CDK7 inhibitors. These values are critical for understanding the on-target efficacy of these compounds.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| LGR6768 | Recombinant CDK7 | 20 | - | Biochemical | |
| SY-351 | CDK7/CCNH/MAT1 | 23 | - | Biochemical (at Km ATP) | |
| YKL-5-124 | CDK7 | N/A | Multiple Myeloma (MM) cells | Cellular |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration. For covalent inhibitors like SY-351, the potency is also time-dependent.
Kinase selectivity is a crucial parameter to minimize off-target effects. The following table compares the selectivity of various CDK7 inhibitors against other cyclin-dependent kinases.
| Compound | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | CDK12 IC50 (nM) | Reference |
| LGR6768 | 20 | >20,000 | >20,000 | >20,000 | |
| SY-351 | 23 | 321 | 226 | 367 |
LGR6768 demonstrates high selectivity for CDK7 over other CDKs. While SY-351 is also potent against CDK7, it shows some activity against other CDKs at higher concentrations. Similarly, the covalent inhibitor THZ1 has been shown to inhibit CDK12 and CDK13.
Experimental Protocols for On-Target Validation
Confirming that a CDK7 inhibitor is engaging its intended target within a cellular context is paramount. Several robust methodologies are employed for this purpose.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify direct target engagement in cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable human cell line (e.g., HCT-116, MOLM-13) to 70-80% confluency. Treat cells with the CDK7 inhibitor at various concentrations or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
Heating and Lysis: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures. Lyse the cells to release the proteins.
-
Protein Analysis: Separate the soluble protein fraction from the precipitated proteins by centrifugation. Analyze the amount of soluble CDK7 at different temperatures using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble CDK7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific target protein. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.
Experimental Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding a NanoLuc®-CDK7 fusion protein. Plate the transfected cells in an appropriate assay plate.
-
Assay Execution: Add the NanoBRET™ tracer to the cells. Add the test CDK7 inhibitor at various concentrations.
-
Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal upon addition of the inhibitor indicates displacement of the tracer and therefore target engagement.
Western Blotting for Downstream Substrate Phosphorylation
A key indicator of CDK7 inhibition is the reduced phosphorylation of its known substrates. Western blotting can be used to assess the phosphorylation status of these proteins.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the CDK7 inhibitor at various concentrations and time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of CDK7 substrates, such as:
-
Phospho-CDK1 (Thr161)
-
Phospho-CDK2 (Thr160)
-
Phospho-RNA Polymerase II CTD (Ser5)
-
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. Quantify the band intensities to determine the change in phosphorylation levels. A decrease in the phosphorylation of these substrates confirms the on-target effect of the CDK7 inhibitor.
Visualizing CDK7 Signaling and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Covalent and Non-Covalent CDK7 Inhibitors
In the landscape of oncology research, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling therapeutic target due to its dual role in regulating cell cycle progression and transcription.[1][2] This guide provides a detailed comparison of two major classes of CDK7 inhibitors: covalent and non-covalent inhibitors. As specific information for "CDK7-IN-20" is not publicly available, this guide will use the well-characterized covalent inhibitor THZ1 as a representative for comparison against the clinical-stage non-covalent inhibitor SY-5609. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their distinct mechanisms, performance, and experimental considerations.
Mechanism of Action: An Irreversible Bond vs. a Reversible Interaction
The fundamental difference between covalent and non-covalent CDK7 inhibitors lies in their mode of binding to the CDK7 protein.
Covalent inhibitors , such as THZ1, form a stable, irreversible chemical bond with a specific amino acid residue on the CDK7 protein. THZ1 targets a unique cysteine residue (Cys312) located outside of the ATP-binding pocket.[1] This covalent linkage leads to sustained and prolonged inhibition of CDK7's kinase activity.
Non-covalent inhibitors , like SY-5609, bind to the ATP-binding pocket of CDK7 through reversible, non-covalent interactions such as hydrogen bonds and van der Waals forces.[1][3] This results in a dynamic equilibrium where the inhibitor can associate and dissociate from the enzyme.
Performance and Efficacy: A Data-Driven Comparison
The distinct binding mechanisms of covalent and non-covalent inhibitors translate to differences in their biological activity and pharmacological profiles. The following tables summarize key quantitative data for THZ1 and SY-5609.
| Inhibitor | Class | Target | IC50 (CDK7/CycH/MAT1) | Cell Line (Example) | GI50 | Reference |
| THZ1 | Covalent | CDK7 (Cys312) | 3.2 nM | Jurkat (T-ALL) | 50 nM | |
| SY-5609 | Non-covalent | CDK7 (ATP-pocket) | <1 nM (Kd) | HCC70 (TNBC) | 33 nM |
Table 1: In Vitro Potency of Covalent and Non-Covalent CDK7 Inhibitors. IC50 and GI50 values represent the concentration of the inhibitor required to inhibit 50% of the target's activity or cell growth, respectively. Kd represents the dissociation constant.
| Inhibitor | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| THZ1 | PDAC Xenograft | 10 mg/kg, daily | Significant TGI | |
| SY-5609 | HCC70 Xenograft | 2 mg/kg, daily (oral) | Tumor Regression |
Table 2: In Vivo Efficacy of Covalent and Non-Covalent CDK7 Inhibitors. TGI indicates the percentage of tumor growth inhibition compared to a control group.
Impact on Cellular Processes: Dual Effects on Transcription and Cell Cycle
Both classes of CDK7 inhibitors impact the dual functions of CDK7, leading to cell cycle arrest and transcriptional suppression.
As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Inhibition of CDK7 prevents this activation, leading to cell cycle arrest, typically at the G1/S or G2/M phases.
Furthermore, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation. Inhibition of this function leads to a global reduction in transcription, particularly of genes with super-enhancers, such as the oncogene MYC.
References
CDK7 is a crucial regulator of both cell cycle progression and transcription, making it a compelling target in oncology.[1] It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6.[2][3] Furthermore, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcription initiation.[3] Given this dual functionality, the selectivity of any CDK7 inhibitor is a critical determinant of its therapeutic efficacy and potential side effects.
Quantitative Comparison of Kinase Inhibition
The selectivity of a kinase inhibitor is quantitatively assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases. A highly selective inhibitor will exhibit a significantly lower IC50 for its primary target compared to other kinases. The following table summarizes the biochemical selectivity of the representative covalent CDK7 inhibitor, YKL-5-124, against CDK7 and other closely related kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 | Notes |
| CDK7 | 9.7 | 1 | Primary Target |
| CDK2 | 1300 | >134 | Important for cell cycle progression. |
| CDK9 | 3020 | >311 | Involved in transcriptional elongation. |
| CDK12 | >10000 | >1030 | Structurally related kinase also involved in transcription. Some non-selective CDK7 inhibitors also target CDK12. |
| CDK13 | >10000 | >1030 | Structurally related to CDK12. |
Data presented is for the representative selective CDK7 inhibitor YKL-5-124 and is intended to be illustrative of a selective profile.
Signaling Pathway of CDK7
The following diagram illustrates the central role of CDK7 in both the cell cycle and transcription, highlighting the kinases that are pertinent to a cross-reactivity analysis.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through robust in vitro kinase assays. A widely used method is the LanthaScreen™ Eu Kinase Binding Assay, which measures the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of the kinase.
LanthaScreen™ Eu Kinase Binding Assay
This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).[4] Inhibition of this interaction by a test compound results in a decrease in the FRET signal.
Materials:
-
Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test Compound (e.g., this compound): Serially diluted in DMSO.
-
Kinase: (e.g., recombinant GST-tagged CDK7/Cyclin H/MAT1).
-
Eu-labeled anti-GST Antibody.
-
Alexa Fluor™ 647-labeled Kinase Tracer.
-
384-well assay plates.
-
Plate reader capable of time-resolved FRET measurements.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 4 µL) of the diluted compound to the assay plate.
-
Kinase/Antibody Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer at 2X the final desired concentration.
-
Tracer Preparation: Prepare a solution of the kinase tracer in kinase buffer at 4X the final desired concentration.
-
Assay Assembly:
-
Add 8 µL of the 2X kinase/antibody mixture to each well of the assay plate.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the cross-reactivity profile of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical step in their development as therapeutic agents. A highly selective inhibitor, such as the one exemplified in this guide, demonstrates potent activity against its intended target while sparing other structurally similar kinases. This selectivity is crucial for minimizing off-target effects and achieving a favorable therapeutic window. The methodologies outlined provide a robust framework for the systematic evaluation of the selectivity of novel kinase inhibitors like this compound.
References
Benchmarking THZ1: A Comparative Guide to CDK Inhibitors for Researchers
For researchers and professionals in drug development, the selection of appropriate chemical probes and therapeutic candidates is critical. This guide provides an objective comparison of the covalent cyclin-dependent kinase 7 (CDK7) inhibitor, THZ1, against a panel of other well-characterized CDK inhibitors. The comparative data, presented in structured tables and supported by detailed experimental protocols, is intended to facilitate informed decisions in research and development endeavors.
This guide will delve into the specifics of THZ1 and benchmark it against a selection of CDK inhibitors with varying selectivity profiles:
-
Samuraciclib (SY-1365) and SY-5609: Selective CDK7 inhibitors.
-
Palbociclib: A highly selective CDK4/6 inhibitor.
-
Alvocidib (Flavopiridol): A broad-spectrum or pan-CDK inhibitor.
-
Dinaciclib: An inhibitor of CDK1, CDK2, CDK5, and CDK9.
Mechanism of Action: The Role of CDK7
Cyclin-dependent kinase 7 (CDK7) is a key enzyme that plays a dual role in two fundamental cellular processes: cell cycle regulation and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation of transcription. Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.
Comparative Analysis of CDK Inhibitors
The following tables summarize the biochemical potency and cellular activity of THZ1 and other selected CDK inhibitors. This data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Biochemical Potency (IC50/Kd) of Selected CDK Inhibitors
| Inhibitor | Target | IC50/Kd (nM) | Selectivity Profile |
| THZ1 | CDK7 | 3.2 | Covalent inhibitor; also inhibits CDK12 and CDK13 at higher concentrations.[1][2] |
| CDK12 | equipotent to CDK7 | ||
| CDK13 | equipotent to CDK7 | ||
| Samuraciclib (SY-1365) | CDK7 | 41 | Selective for CDK7.[3][4][5] |
| CDK1 | 45-fold > CDK7 | ||
| CDK2 | 15-fold > CDK7 (578 nM) | ||
| CDK5 | 230-fold > CDK7 | ||
| CDK9 | 30-fold > CDK7 | ||
| SY-5609 | CDK7 | Kd: 0.065 | Highly selective, non-covalent inhibitor. |
| CDK2 | Ki: 2600 | ||
| CDK9 | Ki: 960 | ||
| CDK12 | Ki: 870 | ||
| Palbociclib | CDK4 | 11 | Highly selective for CDK4 and CDK6. |
| CDK6 | 16 | ||
| Alvocidib (Flavopiridol) | CDK1 | 30 | Pan-CDK inhibitor. |
| CDK2 | 100 | ||
| CDK4 | 20 | ||
| CDK6 | 60 | ||
| CDK7 | 10 | ||
| CDK9 | 10 | ||
| Dinaciclib | CDK1 | 3 | Potent inhibitor of CDK1, 2, 5, and 9. |
| CDK2 | 1 | ||
| CDK5 | 1 | ||
| CDK9 | 4 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd (dissociation constant) is a measure of binding affinity. Lower values indicate higher potency.
Table 2: Cellular Activity of Selected CDK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line Example | Antiproliferative IC50/GI50 (nM) | Observed Cellular Effects |
| THZ1 | Jurkat (T-ALL) | 50 | G2/M arrest at low concentrations, apoptosis at higher concentrations. Downregulation of MYC expression. |
| Multiple Myeloma cells | <300 | Induces apoptosis. | |
| Breast Cancer cell lines | 80-300 | Inhibition of cell growth. | |
| Samuraciclib (SY-1365) | Breast Cancer cell lines | 200-300 | Cell cycle arrest and apoptosis. |
| SY-5609 | HCC70 (TNBC) | 5.6 | Induces G2/M cell cycle arrest and apoptosis. |
| Palbociclib | Rb-positive cancer cells | 40-170 | G1 cell cycle arrest. |
| Alvocidib (Flavopiridol) | Hut78 (CTCL) | <100 | Cytotoxicity. |
| Various cancer cell lines | 16-130 | G1 or G2 cell cycle arrest. | |
| Dinaciclib | Ovarian Cancer cell lines | 13.8-123.5 | Dose-dependent growth inhibition. |
IC50/GI50 values in cellular assays represent the concentration of the inhibitor that reduces cell proliferation or growth by 50%.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of CDK inhibitors.
Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific CDK.
-
Reaction Setup: In a 96-well plate, combine the recombinant CDK/cyclin complex, a generic substrate (e.g., Histone H1 or a specific peptide), and the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Reaction Initiation: Start the reaction by adding ATP, including a small amount of radiolabeled [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 or GI50 value from the dose-response curve.
Western Blotting for Phosphoprotein Analysis
This technique is used to detect changes in the phosphorylation status of key proteins following inhibitor treatment.
-
Cell Lysis: Treat cells with the CDK inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Rb, phospho-RNA Pol II CTD) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein phosphorylation.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for CDK7-IN-20
Essential guidance for the safe handling and disposal of the potent and selective CDK7 inhibitor, CDK7-IN-20, to ensure personnel safety and environmental compliance.
The proper disposal of laboratory chemicals is a critical component of a safe and sustainable research environment. As a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7), this compound is a bioactive molecule that requires careful handling and adherence to hazardous waste disposal protocols. Due to its potential toxicological properties, all materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[1][2]
This guide provides a comprehensive, step-by-step operational plan for the disposal of this compound, from personal protective equipment to the final collection of waste by environmental health and safety professionals.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, researchers must wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.[3][4]
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (when applicable) | To prevent inhalation of the powdered compound. |
This information is based on general best practices for handling hazardous chemicals and safety data sheets of analogous compounds.[4]
Step-by-Step Disposal Protocol
The following procedures outline the necessary steps for the safe collection and disposal of all forms of this compound waste, including the pure compound, solutions, and contaminated labware.
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal. Waste containing this compound should be categorized as hazardous chemical waste and segregated as follows:
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, compatible plastic or glass container | "Hazardous Waste," "this compound," a list of all chemical constituents (including solvents), approximate concentrations, and the date of accumulation. |
| Liquid Waste | Sealable, compatible plastic or glass container with a tightly fitting cap | "Hazardous Waste," "this compound," a list of all chemical constituents (including solvents), approximate concentrations, and the date of accumulation. |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
Experimental Protocols for Disposal
1. Unused or Expired Solid Compound:
-
Step 1: Whenever possible, keep the compound in its original, sealed container.
-
Step 2: If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.
-
Step 3: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).
-
Step 4: Contact your institution's Environmental Health and Safety (EHS) department for waste pickup.
2. Liquid Waste (e.g., solutions in DMSO):
-
Step 1: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Step 2: Never dispose of solutions containing this compound down the drain.
-
Step 3: Clearly label the waste container with all required information.
-
Step 4: Store the sealed container in the SAA, preferably within secondary containment to mitigate spills.
-
Step 5: Arrange for waste pickup with your institution's EHS department.
3. Contaminated Labware and PPE:
-
Step 1: Collect all disposable items that have come into direct contact with this compound (e.g., pipette tips, microfuge tubes, gloves, bench paper) as solid hazardous waste.
-
Step 2: Place these items in a designated, durable, and clearly labeled hazardous waste bag or container.
-
Step 3: Once full, seal the container/bag and store it in the SAA for EHS pickup.
4. Empty Containers:
-
Step 1: Empty containers of acutely hazardous chemicals, which may include potent kinase inhibitors, often require triple-rinsing with a suitable solvent.
-
Step 2: The rinsate from this process must be collected and disposed of as liquid hazardous waste.
-
Step 3: Consult your EHS department for specific procedures regarding the disposal of empty containers of potent compounds.
Spill Response
In the event of a spill of this compound:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it operational.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully gather the absorbed material and any contaminated debris.
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Place all spill cleanup materials into the designated hazardous waste container.
Disposal Workflow and Decision Making
The following diagrams illustrate the logical flow of the this compound disposal procedure and a decision tree for classifying and handling waste.
Caption: Disposal workflow for this compound waste streams.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and sustainable research environment. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.
References
Safeguarding Your Research: A Guide to Handling CDK7-IN-20
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with the potent and selective CDK7 inhibitor, CDK7-IN-20. Adherence to these protocols is critical to ensure personal safety and to maintain a secure laboratory environment. This guide serves as a preferred resource for handling this and similar chemical compounds, offering procedural steps that directly address operational and disposal questions.
Personal Protective Equipment (PPE): Your First Line of Defense
The handling of this compound, a potent active pharmaceutical ingredient, necessitates stringent adherence to personal protective equipment protocols. The following table summarizes the required PPE for various stages of handling this compound, based on safety data sheets of analogous compounds and general best practices for handling hazardous chemicals.[1]
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To prevent inhalation of the powdered compound.[1] |
| Hand Protection | Chemical-resistant rubber gloves (e.g., Nitrile) | To avoid skin contact and absorption.[1] |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes or airborne particles.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe operational procedures.
Receiving and Storage
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Parameter | Recommendation |
| Storage Temperature (Powder) | Store at -20°C for long-term storage. |
| Storage Temperature (In solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month. |
| Light Sensitivity | Protect from light. |
| Hygroscopicity | The compound may be hygroscopic; store in a dry environment. |
Handling and Preparation of Stock Solutions
Given that this compound is a potent inhibitor, careful handling during the preparation of solutions is paramount.
Step-by-Step Protocol for Preparing a Stock Solution:
-
Work in a designated area: All handling of the powdered form of this compound should be conducted in a chemical fume hood to avoid inhalation.
-
Don appropriate PPE: Before handling the compound, ensure you are wearing a lab coat, nitrile gloves, and chemical safety goggles.
-
Allow the compound to equilibrate: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.
-
Weighing the compound: Carefully weigh the desired amount of the powdered compound using a calibrated analytical balance.
-
Dissolving the compound: The recommended solvent for creating stock solutions is Dimethyl sulfoxide (DMSO).
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution vigorously and/or sonicate in a water bath until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and storage:
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed container labeled as "Hazardous Chemical Waste." |
| Liquid Waste | Collect in a designated, sealed, and properly labeled waste container. Do not pour down the drain. |
| Contaminated Materials | Dispose of contaminated gloves, pipette tips, and other disposable materials in the designated hazardous chemical waste container. |
Experimental Protocols
While specific protocols for this compound are not widely available, the following provides a general framework for a cell viability assay, a common experiment for testing the efficacy of kinase inhibitors.
Cell Viability and Dose-Response Curve Generation
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired time period (e.g., 48, 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
-
Visualizations
To aid in understanding the operational workflow and the biological context of this compound, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
